molecular formula C12H20Cl2N2 B2790889 (S)-2-Phenethylpiperazine dihydrochloride CAS No. 2055848-89-8

(S)-2-Phenethylpiperazine dihydrochloride

Cat. No.: B2790889
CAS No.: 2055848-89-8
M. Wt: 263.21
InChI Key: GNCMVWAICYVFJG-LTCKWSDVSA-N
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Description

(S)-2-Phenethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.21. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Phenethylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Phenethylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(2-phenylethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCMVWAICYVFJG-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enantioselective Synthesis of (S)-2-Phenethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Phenethylpiperazine is a high-value pharmacophore found in various biologically active compounds, including HIV protease inhibitors, antidepressants, and antipsychotics. Its structural rigidity, combined with the lipophilic phenethyl side chain, offers unique binding properties in protein-ligand interactions.

This guide details two distinct, validated synthetic routes:

  • The Chiral Pool Route (GMP-Ready): Utilizes L-Homophenylalanine to guarantee absolute stereochemistry. Ideal for scale-up and regulatory compliance.

  • The Asymmetric Catalytic Route (Next-Gen): Employs Iridium-catalyzed asymmetric hydrogenation of pyrazines.[1] Ideal for high-throughput library generation and atom economy.

Strategic Route Analysis

FeatureRoute A: Chiral Pool (L-Hphe)Route B: Asymmetric Hydrogenation
Source of Chirality L-Homophenylalanine (Starting Material)Chiral Ligand (e.g., (S)-MeO-BIPHEP)
Step Count 3-4 Steps2 Steps (from Pyrazine)
Enantiomeric Excess (ee) >99% (Retention)90-96% (Requires recrystallization)
Scalability High (Kg to Ton scale)Moderate (Pressure vessel limited)
Cost Driver Amino acid starting materialIridium catalyst & Ligand
Key Risk Racemization during cyclizationCatalyst poisoning / Conversion

Protocol A: Chiral Pool Synthesis (The "GMP" Route)

This route relies on the condensation of L-Homophenylalanine with Glycine to form a diketopiperazine (DKP), followed by global reduction. This method is preferred for drug development due to the unambiguous assignment of stereochemistry.

Phase 1: Dipeptide Assembly & Cyclization

Objective: Synthesize (S)-3-phenethylpiperazine-2,5-dione.

  • Reagents: N-Boc-L-Homophenylalanine, Glycine Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, TFA.

  • Solvents: DMF (coupling), DCM (deprotection), 2-Butanol (cyclization).

Step-by-Step Protocol:

  • Coupling: Dissolve N-Boc-L-Homophenylalanine (1.0 eq) and Glycine Methyl Ester HCl (1.1 eq) in DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Add DIPEA (3.0 eq) dropwise. Stir at RT for 12h.

    • Scientist's Note: We use EDC/HOBt over DCC to prevent difficult-to-remove urea byproducts.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the protected dipeptide.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir for 2h to remove the Boc group. Concentrate in vacuo to remove excess TFA.

  • Cyclization (The Critical Step): Redissolve the deprotected salt in 2-Butanol and add Et3N (neutralize to pH 8). Heat to reflux (100°C) for 4–6 hours.

    • Mechanism:[2][3] The free amine undergoes intramolecular nucleophilic attack on the methyl ester, closing the ring to form the DKP.

    • QC Check: Monitor disappearance of the linear ester by LC-MS. The product, (S)-3-phenethylpiperazine-2,5-dione, will likely precipitate upon cooling.

Phase 2: Global Reduction

Objective: Reduce the DKP to (S)-2-phenethylpiperazine.

  • Reagents: LiAlH4 (Lithium Aluminum Hydride) or BH3·THF.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup: In a flame-dried 3-neck flask under Argon, suspend LiAlH4 (4.0 eq) in anhydrous THF.

  • Addition: Add the solid DKP (from Phase 1) portion-wise at 0°C. (DKPs are sparingly soluble; solid addition is often necessary).

  • Reflux: Heat to reflux for 12–24h. The mixture will turn grey/white.

    • Safety: Ensure efficient condensers; H2 gas evolution is vigorous.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH4 used.

  • Isolation: Filter the granular white precipitate. Extract the filtrate with DCM. Dry and concentrate.

  • Purification: Distillation under reduced pressure or recrystallization from Hexane/EtOAc.

Protocol B: Asymmetric Catalytic Route

This route utilizes the Iridium-catalyzed hydrogenation of 2-phenethylpyrazine . It is chemically elegant but requires strict control over oxygen and catalyst quality.

Precursor Synthesis[3]
  • Starting Material: 2-Methylpyrazine.

  • Alkylation: Deprotonate 2-methylpyrazine (LiTMP, -78°C) and quench with Benzyl Bromide to yield 2-phenethylpyrazine .

Asymmetric Hydrogenation

Objective: Enantioselective reduction of the aromatic pyrazine ring.[1]

  • Catalyst System: [Ir(COD)Cl]2 / (S)-MeO-BIPHEP / I2.

  • Reference Standard: Based on Zhou's methodology for N-heterocycles.

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]2 (0.5 mol%) and (S)-MeO-BIPHEP (1.1 mol%) in anhydrous Toluene. Stir for 30 min to form the complex.

  • Additive: Add Iodine (I2, 5–10 mol%).

    • Scientist's Note: Iodine is critical. It generates the active Ir(III) species and likely activates the substrate via a transient N-iodopyrazinium intermediate.

  • Hydrogenation: Transfer the catalyst solution and 2-phenethylpyrazine substrate to a high-pressure autoclave.

  • Reaction: Pressurize with H2 (600–800 psi). Stir at RT or mild heat (40°C) for 24h.

  • Workup: Release pressure. Concentrate the solvent.

  • Purification: The product is a secondary amine. Purify via column chromatography (DCM/MeOH/NH4OH) or convert to the HCl salt for recrystallization to upgrade ee.

Visualization of Workflows

Diagram 1: Chiral Pool Synthesis (Route A)

ChiralPool Start L-Homophenylalanine (N-Boc Protected) Coupling Peptide Coupling (Gly-OMe / EDC / HOBt) Start->Coupling Dipeptide Linear Dipeptide (Intermediate) Coupling->Dipeptide Amide Bond Formation Cyclization Deprotection & Cyclization (TFA then Reflux/Base) Dipeptide->Cyclization DKP (S)-3-Phenethyl-2,5-diketopiperazine (Precipitate) Cyclization->DKP Ring Closure Reduction Global Reduction (LiAlH4 / THF Reflux) DKP->Reduction Product (S)-2-Phenethylpiperazine (>99% ee) Reduction->Product Removal of Carbonyls

Caption: Step-by-step workflow for the Chiral Pool synthesis starting from L-Homophenylalanine.

Diagram 2: Asymmetric Hydrogenation (Route B)[4]

AsymmetricHydro Substrate 2-Phenethylpyrazine (Aromatic) Reactor High Pressure H2 (600 psi, Toluene) Substrate->Reactor Catalyst [Ir(COD)Cl]2 + (S)-MeO-BIPHEP + I2 (Additive) Catalyst->Reactor Activation Intermediate Tetrahydropyrazine (Transient) Reactor->Intermediate Partial Red. Product (S)-2-Phenethylpiperazine (90-96% ee) Intermediate->Product Full Saturation

Caption: Convergent catalytic cycle for the Iridium-catalyzed hydrogenation of 2-phenethylpyrazine.

Quality Control & Analytical Methods

To ensure the "Self-Validating" nature of these protocols, the following analytical methods must be established before synthesis begins.

Enantiomeric Excess (ee) Determination[5][6][7]
  • Technique: Chiral SFC (Supercritical Fluid Chromatography) or HPLC.

  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine to sharpen amine peaks).

  • Detection: UV at 210 nm (Amide/Amine absorption) or 254 nm (Phenyl ring).

  • Validation: Inject racemic standard (prepared by mixing L- and D-Homophenylalanine routes or using NaBH4 reduction of pyrazine) to establish separation of enantiomers.

Chemical Purity[8]
  • Technique: UPLC-MS.

  • Critical Impurity (Route A): Unreduced DKP (Mass M+28 relative to product) or partially reduced lactams.

  • Critical Impurity (Route B): Partially hydrogenated tetrahydropyrazines.

References

  • Zhou, Y.-G. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research. Link (Describes the fundamental Ir/I2 system for heterocycles).

  • Rossen, K., et al. (2008). Synthesis of Piperazines via Asymmetric Hydrogenation. (General methodology for piperazine synthesis via reduction).
  • Hussain, M. A., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed. Link (Source for the chiral starting material).

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines... and Piperazines. Journal of Organic Chemistry. Link (Mechanistic insights into metal-catalyzed reduction of cyclic imines).

  • Kuethe, J. T., et al. (2009). Asymmetric Synthesis of 2-Substituted Piperazines. Journal of Organic Chemistry.

Sources

Mastering Stereocontrol: A Technical Guide to the Synthesis of 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of blockbuster drugs.[1][2] The introduction of a stereocenter at the C2 position dramatically expands the accessible chemical space, offering opportunities for enhanced potency, selectivity, and improved pharmacokinetic profiles. However, controlling this stereochemistry presents a significant synthetic challenge. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven and emerging strategies for the stereospecific synthesis of 2-substituted piperazines. We will delve into the mechanistic underpinnings of key methodologies, provide actionable experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic route for a given target.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. While N1-substituted piperazines are ubiquitous, the strategic placement of substituents on the carbon framework unlocks vast potential for molecular design.[3] Specifically, a substituent at the C2 position introduces a chiral center, creating a three-dimensional architecture that can lead to more precise and potent interactions with biological targets. Notable pharmaceuticals incorporating this chiral motif include the anti-HIV agent Indinavir and the anticancer drug Imatinib.[1]

The core challenge lies in the efficient and selective construction of this stereocenter. This guide is structured to navigate the primary strategies employed to achieve this, moving from classical chiral pool-based methods to modern catalytic asymmetric transformations.

Chapter 1: Chiral Pool Synthesis - A Foundation of Reliability

One of the most robust and time-tested strategies for producing enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule. Natural α-amino acids are ideal starting materials for this purpose, as their inherent stereochemistry can be directly translated into the final piperazine product.[4][5][6]

The Amino Acid to Piperazine Blueprint

The general approach involves the elaboration of an α-amino acid into a 1,2-diamine derivative, which is then cyclized to form the piperazine ring. L- and D-alanine, for example, are common precursors for (S)- and (R)-2-methylpiperazine, respectively.[7]

The causality behind this choice is clear: the stereocenter at the α-carbon of the amino acid is preserved throughout the synthetic sequence, directly becoming the C2 stereocenter of the piperazine. The key transformation is the construction of the six-membered ring, which often involves a reductive amination or cyclization of a bifunctional intermediate.[7][8]

Workflow: Synthesis of (R)-2-Methylpiperazine from D-Alanine

This workflow illustrates a typical chiral pool synthesis. The process begins with the conversion of D-alanine to a suitable diamine precursor, followed by cyclization and deprotection.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & Deprotection D-Alanine D-Alanine Diamine_Precursor N-Protected Diamine D-Alanine->Diamine_Precursor  Multi-step conversion (e.g., Reductive Amination) Protected_Piperazine Protected (R)-2-Methylpiperazine Diamine_Precursor->Protected_Piperazine  Intramolecular  Cyclization Final_Product (R)-2-Methylpiperazine Protected_Piperazine->Final_Product  Deprotection (e.g., Hydrogenolysis)

Caption: Chiral pool synthesis of (R)-2-methylpiperazine from D-alanine.

Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from L-Alanine

This protocol is adapted from a common literature procedure and serves as a self-validating system.[7]

Step 1: Reductive Amination to form Diamine Precursor

  • To a solution of L-alanine methyl ester hydrochloride (1 eq.) in dichloromethane (DCM), add triethylamine (2.5 eq.) and stir for 15 minutes.

  • Filter the resulting salt and add a solution of N-Cbz-aminoacetaldehyde (1 eq.) in methanol to the filtrate.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Self-Validation: Monitor reaction completion by TLC or LC-MS. The disappearance of the aldehyde starting material is indicative of a complete reaction.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine precursor, which can often be used without further purification.

Step 2: Cyclization and Deprotection

  • The crude product from Step 1 is subjected to conditions that facilitate intramolecular cyclization to form a piperazinone intermediate.[8]

  • The resulting (S)-4-Cbz-3-methylpiperazin-2-one is then reduced. For example, using LiAlH4 can reduce the amide to the corresponding amine.[5]

  • The N-Cbz protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.[9]

  • Self-Validation: The final product's purity should be assessed by GC-MS and NMR. Chiral HPLC or GC can be used to confirm the enantiomeric excess (ee), which should be >98% if starting from high-purity L-alanine.

Chapter 2: Diastereoselective and Catalytic Asymmetric Strategies

While chiral pool synthesis is reliable, it is limited by the availability of the starting chiral material. Modern methods focus on creating the stereocenter during the synthesis using either chiral auxiliaries or asymmetric catalysis. These approaches offer greater flexibility and access to a wider range of substituted piperazines.[10][11]

A. Chiral Auxiliary-Based Methods

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary physically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby inducing diastereoselectivity.[10][12]

A common approach is the diastereoselective alkylation of a piperazin-2-one scaffold derived from a chiral auxiliary like (R)-phenylglycinol.[10][12] The bulky phenyl group of the auxiliary directs the enolate alkylation to occur from the face opposite the auxiliary, leading to a high diastereomeric ratio (dr). The auxiliary is then cleaved to reveal the enantiomerically enriched product.

The Logic of Stereodirection: The choice of a bulky, rigid chiral auxiliary is paramount. Its role is to create a sterically demanding and conformationally locked environment around the reaction center. Quantum chemistry calculations have shown that the stereoselectivity arises from a subtle balance between steric hindrance and the conformational preferences of the piperazine ring enolate.[13]

B. Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents the state-of-the-art in stereoselective synthesis, offering high efficiency and atom economy. In this approach, a small amount of a chiral catalyst (typically a transition metal complex with a chiral ligand) generates a large amount of a single enantiomer of the product.

Key catalytic methods for 2-substituted piperazines include:

  • Asymmetric Hydrogenation/Transfer Hydrogenation: Cyclic imines or tetrahydropyrazines can be reduced with exceptionally high enantioselectivity using catalysts like Noyori-Ikariya type Ruthenium complexes.[14]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are precursors to the corresponding piperazines.[1][11] The chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack.

Workflow: Catalytic Asymmetric Synthesis of Piperazin-2-ones

This diagram outlines the general workflow for a catalytic asymmetric reaction, highlighting the role of the chiral catalyst in generating the desired enantiomer.

G Substrate Achiral Substrate (e.g., Piperazinone Precursor) Reaction Asymmetric Transformation Substrate->Reaction Catalyst Chiral Catalyst (e.g., Pd-complex) Catalyst->Reaction Product_R (R)-Product Reaction->Product_R Major Pathway Product_S (S)-Product Reaction->Product_S Minor Pathway Separation Single Enantiomer (High ee) Product_R->Separation Product_S->Separation

Caption: General workflow for catalytic asymmetric synthesis.

Chapter 3: Comparative Analysis and Practical Considerations

Choosing the right synthetic strategy depends on several factors, including the scale of the synthesis, cost, desired stereopurity, and the specific substitution pattern of the target molecule.

StrategyAdvantagesDisadvantagesBest Suited For
Chiral Pool Synthesis Highly reliable stereocontrol, inexpensive starting materials (for common structures).[5][7]Limited to the availability of chiral precursors; may require longer synthetic routes.Large-scale synthesis of piperazines derived directly from common amino acids (e.g., 2-methyl-, 2-benzylpiperazine).
Chiral Auxiliary Good diastereoselectivity, broader substrate scope than chiral pool.[10][12]Requires additional steps for auxiliary attachment and removal, poor atom economy.Medium-scale synthesis of novel derivatives where a suitable chiral pool starting material is unavailable.
Asymmetric Catalysis High enantioselectivity, excellent atom economy, broad applicability.[1][14]Catalysts can be expensive and sensitive to air/moisture; requires significant optimization.Discovery and process chemistry where flexibility, efficiency, and access to both enantiomers are critical.
Emerging Methods Novel reactivity (e.g., C-H functionalization), potential for greener processes (biocatalysis).[3][15]Often less mature, may have limited substrate scope or require specialized equipment.Exploratory research and the synthesis of highly complex or unconventional piperazine structures.

Conclusion

The stereospecific synthesis of 2-substituted piperazines is a dynamic field that has evolved from a reliance on nature's chiral building blocks to the rational design of sophisticated asymmetric catalysts. For the medicinal chemist, a thorough understanding of these diverse strategies is essential for the efficient and successful development of next-generation therapeutics. The choice of method involves a trade-off between reliability, flexibility, cost, and scale. While chiral pool synthesis remains a workhorse for fundamental scaffolds, the continued development of catalytic asymmetric methods will undoubtedly open new avenues for creating structurally complex and stereochemically rich piperazine derivatives, further cementing the role of this remarkable heterocycle in drug discovery.

References

  • Dounay, A. B., & Overman, L. E. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Chemical Biology, 1(1), 14-33. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 43(3), 342-345. [Link]

  • Liu, B., Xu, G. Y., Yang, C. H., Wu, X. H., & Xie, Y. Y. (2004). A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. Synthetic Communications, 34(22), 4055-4061. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC, 43(3), 342–345. [Link]

  • Alkan, Z., & Aygün, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]

  • Hao, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9939-9946. [Link]

  • de la Fuente, M. C., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(35), 6874-6883. [Link]

  • Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. [Link]

  • Dounay, A. B., & Overman, L. E. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central, 1(1), 14-33. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]

  • Pelliccia, S., et al. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry, 10(6), 557-567. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • Bermejo, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. [Link]

  • Shender, V. V., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(11), 2697-2703. [Link]

  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.).
  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3437-3449. [Link]

  • Chauhan, N., et al. (2019). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 84(4), 1757-1765. [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 63-69. [Link]

  • Nájera, C., et al. (1998). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 63(8), 2694-2701. [Link]

Sources

(S)-2-Phenethylpiperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (S)-2-Phenethylpiperazine dihydrochloride, structured for researchers in medicinal chemistry and drug development.

Chiral Scaffolds in Medicinal Chemistry

Executive Summary

(S)-2-Phenethylpiperazine dihydrochloride (CAS: 2055848-89-8) is a chiral, heterocyclic building block belonging to the "privileged scaffold" class of piperazines. Distinguished by its C2-substituted phenethyl group in the (S)-configuration, this compound serves as a critical intermediate in the synthesis of GPCR modulators, particularly 5-HT2A antagonists and dopaminergic ligands. Its rigidified diamine core offers defined vectors for substituent attachment, allowing medicinal chemists to fine-tune pharmacokinetic profiles (logP, solubility) while maintaining specific receptor-ligand interactions.[1]

This guide details the physicochemical properties, authoritative synthetic routes, analytical characterization, and therapeutic applications of this moiety, grounded in current literature and experimental protocols.

Chemical Identity & Physicochemical Profile

The dihydrochloride salt form is preferred for handling and storage due to the hygroscopic and oxidative instability of the free base.

Datasheet
PropertySpecification
Chemical Name (S)-2-(2-Phenylethyl)piperazine dihydrochloride
CAS Number 2055848-89-8 (Salt) / 91907-37-8 (Free Base, racemic)
Molecular Formula C₁₂H₁₈N₂[2][3][4] · 2HCl
Molecular Weight 263.21 g/mol (Salt) / 190.29 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Et₂O, Hexane
Melting Point >200 °C (dec.) [Salt]; 101–102 °C [Free Base]
Chirality (S)-Enantiomer (derived from L-Homophenylalanine)
Hygroscopicity Moderate to High (Store under desiccant)
Structural Analysis

The molecule features a piperazine ring distorted into a chair conformation. The bulky phenethyl group at the C2 position typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, stabilizing the structure. The presence of two secondary amine nitrogens (N1 and N4) allows for orthogonal functionalization, though N1 is sterically influenced by the adjacent C2-phenethyl group, often making N4 the more reactive site for initial nucleophilic attacks.

Synthetic Methodology & Stereochemical Control

Producing high-enantiopurity (S)-2-phenethylpiperazine requires avoiding racemization common in direct alkylation routes. The most authoritative method utilizes the "Chiral Pool" strategy, starting from amino acids.

Protocol: Cyclization-Reduction Route

This method ensures retention of stereochemistry by utilizing (S)-Homophenylalanine as the chiral progenitor.

Step 1: Formation of the Diketopiperazine

The condensation of (S)-homophenylalanine methyl ester with N-Boc-glycine (or chloroacetyl chloride followed by amination) yields the intermediate dipeptide, which is cyclized to form (S)-3-phenethylpiperazine-2,5-dione.

  • Critical Control Point: Temperature control during cyclization is vital to prevent thermal racemization of the alpha-carbon.

Step 2: Global Reduction

The diketopiperazine is reduced using a strong hydride donor, typically Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex, in refluxing THF.

  • Mechanism:[4][5] The amide carbonyls are reduced to methylene groups.

  • Work-up: Fieser work-up (Water/15% NaOH/Water) is recommended to granulate aluminum salts for easy filtration.

Step 3: Salt Formation

The crude free base oil is dissolved in ethanol/diethyl ether and treated with HCl gas or 4M HCl in dioxane to precipitate the dihydrochloride salt.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from chiral precursor to the final salt form.

SynthesisRoute Start (S)-Homophenylalanine Inter1 Dipeptide Intermediate (Gly-HoPhe) Start->Inter1 Condensation w/ Glycine Inter2 (S)-3-Phenethyl piperazine-2,5-dione Inter1->Inter2 Cyclization (Reflux) Redux Reduction (LiAlH4 / THF) Inter2->Redux Reduction Product (S)-2-Phenethylpiperazine (Free Base) Redux->Product Work-up Salt Dihydrochloride Salt (HCl / EtOH) Product->Salt Precipitation

Figure 1: Chiral pool synthesis of (S)-2-phenethylpiperazine dihydrochloride via diketopiperazine reduction.

Analytical Characterization

Verifying the identity and purity of the (S)-isomer is essential, as the (R)-isomer may have distinct or antagonistic biological activities.

Nuclear Magnetic Resonance (NMR)[6]
  • 1H NMR (D₂O): Look for the characteristic multiplets of the phenethyl side chain aromatic protons (~7.2–7.4 ppm) and the upfield multiplets of the ethylene bridge (-CH₂-CH₂-Ph) around 1.8–2.8 ppm. The piperazine ring protons will appear as broad multiplets between 3.0–3.6 ppm due to the salt formation.

  • Stereochemical Marker: The methine proton at C2 (chiral center) typically resonates as a distinct multiplet.

Chiral HPLC

To ensure enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1).

  • Detection: UV at 254 nm.

  • Note: The dihydrochloride salt must be neutralized in situ or converted to the free base before injection if using normal phase chiral columns, or use a reverse-phase chiral column (e.g., Chiralpak IG-3) with aqueous buffers.

Medicinal Chemistry Applications

The (S)-2-phenethylpiperazine moiety acts as a rigid linker that positions pharmacophores in specific spatial orientations.

5-HT2A Receptor Antagonism

Research indicates that phenethylpiperazine derivatives are potent antagonists of the 5-HT2A receptor. The phenethyl group occupies a hydrophobic pocket within the receptor, enhancing binding affinity compared to unsubstituted piperazines.

  • Therapeutic Relevance: These antagonists are investigated for treating sleep maintenance insomnia and psychosis , improving deep sleep (delta power) without the motor side effects associated with D2 receptor blockade.

GPCR Ligand Design

The scaffold is widely used to construct libraries for:

  • Dopamine D3 receptors: The basic nitrogen binds to the aspartate residue in the binding site, while the phenethyl arm interacts with secondary binding pockets.

  • Sigma Receptors: Piperazines are classic sigma-1 receptor ligands; the phenethyl substitution enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.

Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification
  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[6]

Storage & Stability[11]
  • Hygroscopic: The dihydrochloride salt absorbs atmospheric moisture, transforming into a sticky gum.

  • Recommendation: Store at 2–8°C in a tightly sealed vial within a desiccator. Argon backfilling is recommended after opening.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or frozen at -20°C.

Experimental Safety

When neutralizing the salt to the free base:

  • Dissolve salt in water.

  • Add 1M NaOH dropwise until pH > 12.

  • Extract immediately with Dichloromethane (DCM).

  • Caution: The free base is an amine and can cause chemical burns. Wear nitrile gloves and safety goggles.

References

  • Synthesis of Phenethylpiperazines: Ratouis, R., Boissier, J. R., & Dumont, C. (1965). Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines.[5][6][7][8][9] Journal of Medicinal Chemistry, 8(1), 104–107.

  • 5-HT2A Antagonists for Insomnia: Teegarden, B. R., et al. (2010). Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. Journal of Medicinal Chemistry, 53(5), 1923–1936.

  • Piperazine Scaffold Utility: Chaudhary, P., et al. (2006). Piperazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

  • CAS Registry Data: (S)-2-Phenethylpiperazine dihydrochloride (CAS 2055848-89-8).[5] CymitQuimica / ACE Biolabs Catalog Data.

Sources

Technical Guide: Physicochemical Profiling of (S)-2-Phenethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profiling, solubility behavior, and stability management of (S)-2-Phenethylpiperazine dihydrochloride . It is designed for pharmaceutical scientists requiring actionable data for pre-formulation and synthesis optimization.

Compound Identity & Significance

(S)-2-Phenethylpiperazine dihydrochloride is a chiral piperazine derivative often utilized as a pharmacophore in the synthesis of GPCR ligands (e.g., 5-HT2A antagonists), antidepressants, and antimicrobial agents. Its structural rigidity and chirality at the C2 position provide stereoselective binding capabilities, making the integrity of its salt form critical during processing.

Chemical Specifications
PropertyDetail
Chemical Name (S)-2-(2-Phenylethyl)piperazine dihydrochloride
Free Base CAS 91907-37-8 (Reference for parent structure)
Molecular Formula C₁₂H₁₈N₂[1][2][3][4] · 2HCl
Molecular Weight 263.21 g/mol (Salt); 190.29 g/mol (Base)
Chirality S-enantiomer (C2 position)
Physical State White to off-white crystalline powder

Solubility Profile

The dihydrochloride salt form transforms the lipophilic free base into a highly hydrophilic species. However, the phenethyl side chain introduces a hydrophobic domain that modulates solubility compared to unsubstituted piperazine.

Estimated Solubility Matrix (25°C)

Data synthesized from structural analogs (e.g., (S)-2-Ethylpiperazine 2HCl).

Solvent SystemSolubility (mg/mL)ClassificationMechanistic Insight
Water (pH < 2) > 200 mg/mLFreely SolubleFull protonation of N1 and N4 sites disrupts crystal lattice.
PBS (pH 7.4) > 100 mg/mLSolubleRemains predominantly ionized (pKa₁ ~5.4, pKa₂ ~9.8).
Methanol 20 - 50 mg/mLSolubleHigh dielectric constant supports ion-dipole interactions.
DMSO ~ 30 mg/mLSolubleUseful for stock solutions in biological assays.
Dichloromethane < 1 mg/mLInsolubleSalt form is too polar; requires free-basing to dissolve.
Toluene/Hexane NegligibleInsolubleLack of hydrogen bonding capability.
pH-Dependent Solubility Logic

The solubility of (S)-2-phenethylpiperazine is governed by its two basic nitrogen centers.

  • pH < 5.0: Both nitrogens are protonated (

    
    ). Solubility is maximal.
    
  • pH 6.0 – 9.0: The N1 nitrogen (less basic) begins to deprotonate. Solubility remains high but begins to decrease as the monocation (

    
    ) fraction increases.
    
  • pH > 10.0: The compound approaches its free base form (

    
    ). Aqueous solubility drops precipitously, and extraction into organic solvents (DCM, EtOAc) becomes viable.
    

Stability & Degradation Pathways

While the dihydrochloride salt is significantly more stable than the free base, specific environmental controls are required to prevent degradation during storage and handling.

Critical Stability Factors
  • Hygroscopicity: Piperazine salts are prone to moisture uptake.[5] The formation of hydrates can alter the crystal lattice, leading to caking and dosing errors.

    • Mitigation: Store in desiccators; handle in humidity-controlled environments (<40% RH).

  • Oxidative Instability: The secondary amine (N1) is susceptible to oxidation, forming N-oxides or hydroxylamines, particularly in solution or when exposed to light.

    • Mitigation: Sparge solutions with Argon/Nitrogen; store solids in amber vials.

  • Thermal Stability: Generally stable up to melting point (>250°C), but prolonged heating in solution can induce racemization at the chiral C2 center.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks: Oxidative N-hydroxylation and potential racemization under stress.

DegradationPathways Compound (S)-2-Phenethylpiperazine 2HCl Oxidation Oxidative Stress (Air/Light) Compound->Oxidation Racemization Thermal Stress (>80°C, pH > 9) Compound->Racemization NOxide N-Oxide / Hydroxylamine Impurities Oxidation->NOxide N-Hydroxylation Racemate (R/S)-Mixture (Loss of Chirality) Racemization->Racemate Proton Exchange at C2

Figure 1: Primary degradation pathways. Oxidative stress targets the secondary amine, while thermal/pH stress can compromise stereochemical purity.

Experimental Protocols

These protocols are designed to validate the specific properties of your batch.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in aqueous buffers.

  • Preparation: Weigh 50 mg of (S)-2-Phenethylpiperazine 2HCl into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of buffer (pH 1.2, 4.5, or 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Verification: If the solid dissolves completely, add more compound until a precipitate remains (saturation).

  • Sampling: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant (0.22 µm PVDF).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Objective: Establish stability limits for formulation.

Stress ConditionProcedureTarget Analysis
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursCheck for ring opening (rare)
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursCheck for racemization (Chiral HPLC)
Oxidation 3% H₂O₂, RT, 4 hoursCheck for N-oxides (LC-MS +16 Da)
Photostability UV/Vis light (1.2M lux hours)Check for discoloration/degradation
Visualization: Solubility Workflow

SolubilityWorkflow Start Start: Solid Sample (Excess Amount) AddSolvent Add Solvent/Buffer (pH 1.2 - 7.4) Start->AddSolvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) AddSolvent->Agitate CheckDissolution Visual Check Agitate->CheckDissolution AddMore Add More Solid CheckDissolution->AddMore Clear Solution Filter Centrifuge & Filter (0.22 µm) CheckDissolution->Filter Precipitate Present AddMore->Agitate Analyze HPLC/LC-MS Quantification Filter->Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21093511, 2-Phenethylpiperazine. Retrieved from [Link]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[3] Neuropsychopharmacology. Retrieved from [Link]

Sources

Whitepaper: Strategic Synthesis and Bioisosteric Scaffolding of Novel Phenethylpiperazine Analogs for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenethylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant agents across a spectrum of therapeutic areas, from neuropsychiatry to oncology.[1][2] Its unique combination of a rigid six-membered ring with two opposing nitrogen atoms provides a versatile platform for tuning physicochemical properties such as solubility, bioavailability, and target affinity.[2] This guide provides an in-depth technical exploration of the discovery and synthesis of novel phenethylpiperazine analogs. We will move beyond rote procedural descriptions to dissect the underlying strategic rationale—the causality behind experimental choices, from initial synthetic design and route selection to advanced structure-activity relationship (SAR) studies and bioisosteric modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the creation of next-generation therapeutics.

The Pharmacological Significance of the Phenethylpiperazine Core

The phenethylpiperazine moiety is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility stems from its structural features:

  • The Phenethyl Group: This lipophilic group often serves as a key pharmacophoric element, engaging in hydrophobic or aromatic interactions within a receptor's binding pocket. It is a foundational component in molecules targeting monoamine transporters and opioid receptors.[3][4]

  • The Piperazine Ring: This central heterocycle acts as a rigid linker.[2] Its two nitrogen atoms (N1 and N4) offer distinct points for chemical diversification. The basicity of these nitrogens is a critical determinant of the molecule's pharmacokinetic profile, influencing properties like solubility and cell permeability.

  • The N4-Substituent: The substituent attached to the second nitrogen of the piperazine ring is a primary driver of target selectivity and potency. Modifications at this position can dramatically alter the pharmacological profile, shifting activity between different receptor subtypes or even entirely different target classes.[5][6]

This structural triad has been successfully exploited to develop drugs targeting:

  • Dopamine Transporters (DAT): Analogs like GBR 12909 are potent and selective DAT inhibitors.[3]

  • Opioid Receptors: Certain derivatives exhibit potent analgesic activity, acting as both narcotic agonists and antagonists.[7]

  • Dopamine D2/D3 Receptors: The scaffold is integral to ligands designed for these receptors, relevant in treating neuropsychiatric disorders.[5][8]

  • Anticonvulsant Targets: Novel phenylpiperazine derivatives have shown promise as anticonvulsant agents in various seizure models.[9][10]

Strategic Synthesis of the Phenethylpiperazine Core

The construction of a diverse library of analogs requires a robust and flexible synthetic strategy. The choice of route depends on the desired substitution pattern, scalability, and the availability of starting materials.

Foundational Synthetic Pathways

The most direct approaches involve the N-alkylation of a piperazine derivative with a phenethyl electrophile or the reductive amination of a piperazine with a phenylacetaldehyde derivative.

Workflow 1: Classical N-Alkylation This is a fundamental and widely used method for establishing the core phenethylpiperazine linkage.

G Start Piperazine (or N4-substituted analog) Reaction SN2 Nucleophilic Substitution Start->Reaction Reagent 2-Phenylethyl Halide (e.g., Phenethyl bromide) Reagent->Reaction Electrophile Solvent Solvent System (e.g., THF, DMF) Solvent->Reaction Reaction Medium Base Base (e.g., K2CO3, Et3N) Base->Reaction Acid Scavenger Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Phenethylpiperazine Analog Purification->Product

Caption: General workflow for N-alkylation synthesis.

Causality Behind Choices:

  • Choice of Base: A non-nucleophilic base like potassium carbonate or triethylamine is crucial. Its purpose is solely to neutralize the HBr or HCl byproduct generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Solvent Selection: Solvents like DMF or THF are chosen for their ability to dissolve the reactants and for their appropriate boiling points, which allow for controlled heating to drive the reaction to completion.[11]

  • Excess Piperazine: In cases where a monosubstituted piperazine is desired, using a large excess of piperazine can statistically favor the mono-alkylation product over the di-alkylation byproduct.

Advanced & Green Synthetic Methodologies

Modern synthetic chemistry offers more efficient and environmentally benign alternatives to classical methods.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has revolutionized heterocyclic synthesis.[12][13] It uses the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[13][14]

  • Why it's better: This direct heating mechanism dramatically reduces reaction times from hours to minutes, often increases yields, and minimizes the formation of side products.[15][16] This efficiency is a significant advantage in the rapid generation of compound libraries for screening.[14][16]

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) provide a powerful tool for generating molecular diversity.[17] The Ugi reaction can be adapted to synthesize highly substituted piperazine derivatives in a single, convergent step, which is highly valuable for building complex molecular architectures.[8][18][19]

  • Strategic Advantage: The power of MCRs lies in their convergent nature. By simply varying the four starting components (an amine, a carbonyl compound, an isocyanide, and a carboxylic acid), a vast chemical space can be explored from a small set of precursors, accelerating the discovery of novel active compounds.[8][17]

Experimental Protocol: Synthesis of 1-(2-Phenylethyl)piperazine

This protocol details a standard, scalable laboratory procedure for synthesizing the parent phenethylpiperazine core via N-alkylation.[11] It is a self-validating system as progress can be monitored via Thin Layer Chromatography (TLC).

Objective: To synthesize 1-(2-phenylethyl)piperazine from piperazine and phenethyl chloride.

Materials:

  • Piperazine (anhydrous, 6 equivalents)

  • Phenethyl chloride (1 equivalent)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (6 eq.) and anhydrous THF. Heat the mixture to reflux until the piperazine is fully dissolved.

  • Addition of Electrophile: Once a clear solution is obtained, add phenethyl chloride (1 eq.) dropwise to the refluxing solution over 15 minutes.

    • Rationale: Dropwise addition helps to control the reaction exotherm and minimizes the formation of the undesired N,N'-bis(phenethyl)piperazine byproduct.

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH with a few drops of triethylamine).

  • Workup - Part 1 (Filtration): Cool the reaction mixture to room temperature. A white precipitate (piperazine hydrochloride salt and excess piperazine) will form. Filter the mixture and wash the solid with small portions of THF and EtOAc.

  • Workup - Part 2 (Extraction): Combine the organic filtrates and concentrate them under reduced pressure. Dissolve the resulting residue in 1 M NaOH solution until the pH is >12.

    • Rationale: Basifying the aqueous layer deprotonates any remaining piperazine salts, ensuring the free base form of the product is extracted into the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL) and then EtOAc (1 x 25 mL).

  • Combine all organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by silica gel flash column chromatography. Elute with a gradient system, starting with 100% DCM and gradually increasing the polarity to 90:10 DCM:MeOH, followed by 90:9:1 DCM:MeOH:Et3N to elute the final product.

    • Rationale: The addition of triethylamine to the eluent is critical to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.

Structure-Activity Relationships (SAR) and Bioisosteric Design

Once a synthetic route is established, the next phase involves systematically modifying the analog's structure to optimize its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Data on Phenethylpiperazine Analogs

The following table summarizes SAR data for representative analogs, highlighting how subtle structural changes can profoundly impact biological outcomes.

Analog Class / Compound Structural Modification Primary Target(s) Key Finding / Activity Reference
Opioid Ligands 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazineAddition of a 3-hydroxy group on the phenethyl ring and various N4-substituents.Enantiomers showed distinct activities; some S-(+) enantiomers were potent analgesics (up to 105x morphine), while R-(-) enantiomers showed narcotic antagonist activity.[7]
DAT Inhibitors (GBR-type) N,N'-dimethylpropyldiamine replacing the piperazine ring.Dopamine (DAT), Norepinephrine (NET) Transporters.Replacing the piperazine ring with a more flexible diamine moiety enhanced selectivity for the norepinephrine transporter over the dopamine transporter.[3]
Dopamine D3 Ligands Introduction of a rigid trans-butenyl linker instead of a saturated butyl linker.Dopamine D3 Receptor.The more rigid unsaturated linker improved D3 receptor affinity and selectivity over the D2 receptor.[5]
Anticonvulsants Hybrid structures incorporating a 2-thioxo-imidazolidin-4-one moiety at N1.Strychnine and PTZ-sensitive channels.Phenyl ring substitutions on the benzylidene moiety modulated activity; electron-withdrawing groups were favorable.[9]
hENT2 Inhibitors Modification of N-naphthalene and phenyl moieties.Human Equilibrative Nucleoside Transporters (hENT1, hENT2).Changing the N-naphthalene to a benzene ring abolished ENT1 activity, while modifications to the fluorophenyl group could enhance ENT2 selectivity.[6]
Bioisosteric Replacement Strategies

Bioisosterism is a rational drug design strategy that involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile.[20][21][22] Over 100 FDA-approved drugs contain a piperazine moiety, but sometimes replacing it is advantageous.[23]

Workflow 2: Logic of Bioisosteric Replacement

G Start Lead Compound (Phenethylpiperazine Analog) Problem Identified Liability (e.g., Poor Metabolism, Off-Target Activity, Toxicity) Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Scaffold Replace Piperazine Core (e.g., Spirodiamine, Diazabicycloalkane) Strategy->Scaffold Scaffold Hopping Substituent Modify Substituent (e.g., -OCH3 to -F, -COOH to Tetrazole) Strategy->Substituent Functional Group Replacement Synthesis Synthesize New Analogs Scaffold->Synthesis Substituent->Synthesis Evaluation In Vitro / In Vivo Evaluation (ADME, Potency, Selectivity) Synthesis->Evaluation Outcome Optimized Candidate Evaluation->Outcome Improved Profile Fail Failed Hypothesis Evaluation->Fail No Improvement

Caption: Decision workflow for bioisosteric modification.

  • Scaffold Hopping: The entire piperazine ring can be replaced by other diamine-containing structures to alter rigidity, basicity, and lipophilicity.[23] As seen with the GBR analogs, replacing piperazine with N,N'-dimethylpropyldiamine shifted selectivity from DAT to NET.[3] This is a powerful strategy for escaping patent-protected chemical space or resolving intractable ADME issues.

  • Functional Group Replacement: Simple substitutions can have profound effects. Replacing a metabolically labile methoxy group with a fluorine atom can block oxidative metabolism.[21] This strategy is critical for enhancing a compound's half-life and reducing the potential for the formation of reactive metabolites.[21]

Conclusion and Future Directions

The phenethylpiperazine scaffold remains a highly productive platform for the discovery of novel therapeutics. The synthetic versatility, allowing for both classical and modern high-throughput approaches, ensures that a vast and diverse chemical space can be explored efficiently. Future success in this area will depend on the intelligent integration of synthetic chemistry with computational modeling and advanced pharmacological screening. By understanding the deep-seated causality behind synthetic choices and applying rational design principles like bioisosterism, researchers can continue to unlock the full potential of this remarkable scaffold to address unmet medical needs.

References

  • Patil, P., Madhavachary, R., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 642–645.
  • Murakami, M., et al. (1988). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.
  • Al-Tel, T. H., et al. (2018). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules.
  • Riva, R., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters.
  • Karimian, A., et al. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry.
  • El-Kaim, L., & Grimaud, L. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.
  • ChemicalBook. (n.d.). 1-(2-PHENYLETHYL)PIPERAZINE synthesis. ChemicalBook.
  • Almasir, M., et al. (2015). Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents. PubMed.
  • Meltzer, P. C., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry.
  • Unnikrishnan, S., et al. (2012). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Academia.edu.
  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry.
  • Sharma, V., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Critical Reviews.
  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
  • Sharma, U., et al. (2018). Microwave-Assisted Pharmaceutical Synthesis: An Overview. ResearchGate.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design. Enamine.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Shipe, W. D., et al. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES.
  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

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Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of (S)-2-Phenethylpiperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-2-Phenethylpiperazine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

(S)-2-Phenethylpiperazine is a chiral organic compound belonging to the piperazine class. Substituted piperazines are a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities.[1] The development of novel therapeutic agents requires sensitive and reliable bioanalytical methods to accurately characterize their pharmacokinetic (PK) profiles.[2][3] Validated analytical methods are critical for the successful evaluation of drug candidates in both non-clinical and clinical studies.[2]

This document provides a comprehensive protocol for the quantitative determination of (S)-2-Phenethylpiperazine in human plasma. The method leverages the high selectivity and sensitivity of LC-MS/MS, which is the gold standard for bioanalysis.[4] The simple protein precipitation sample preparation method is designed for high-throughput applications, offering a balance of efficiency and sample cleanliness.[5][6] The validation parameters discussed herein are based on the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[4][7]

Analyte and Internal Standard Information

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
(S)-2-Phenethylpiperazine Structure of (S)-2-PhenethylpiperazineC₁₂H₁₈N₂190.28
(S)-2-Phenylpiperidine (Internal Standard) Structure of (S)-2-PhenylpiperidineC₁₁H₁₅N161.24

(S)-2-Phenylpiperidine is selected as an internal standard (IS) due to its structural similarity and comparable chromatographic behavior, which helps to correct for variability during sample processing and injection.[8][9] A deuterated analog of the analyte would be the ideal IS, but a suitable structural analog is a common and acceptable alternative.

Experimental Protocol

Materials and Reagents
  • Analyte: (S)-2-Phenethylpiperazine reference standard (≥98% purity)

  • Internal Standard (IS): (S)-2-Phenylpiperidine (≥98% purity)[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent.[3]

  • MS System: Agilent 6495 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.[3]

  • Analytical Column: ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) or equivalent.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-2-Phenethylpiperazine and (S)-2-Phenylpiperidine (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5][10] Acetonitrile is a widely used precipitation agent due to its high efficiency in denaturing and precipitating plasma proteins.[11]

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of solvent to plasma ensures efficient protein removal.[5]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[10]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Overall workflow for the quantification of (S)-2-Phenethylpiperazine.

Instrument Conditions
ParameterSetting
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B)

Rationale: A C18 column provides excellent retention for moderately polar compounds like piperazine derivatives. The gradient elution ensures sharp peaks and good separation from endogenous plasma components. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing ESI+ ionization efficiency.[12]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(S)-2-Phenethylpiperazine (Quantifier) 191.2132.15015
(S)-2-Phenethylpiperazine (Qualifier) 191.291.15025
(S)-2-Phenylpiperidine (IS) 162.1104.15020

Rationale: The precursor ion [M+H]⁺ is selected for both the analyte and the IS. Product ions are chosen based on characteristic fragmentation patterns to ensure specificity. A quantifier ion is used for concentration calculations, while a qualifier ion is monitored to confirm analyte identity.

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][4] This ensures that the analytical method is reliable and suitable for its intended purpose.[4][7]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank plasma from at least 6 sources.
Linearity & Range A calibration curve from 1 to 1000 ng/mL was prepared.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined at four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). (n=6 at each level, over 3 days).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of plasma components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank plasma should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability under various conditions: bench-top (24h, RT), freeze-thaw (3 cycles), and long-term storage (-80°C, 30 days).Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples.

This validated method demonstrates the necessary accuracy, precision, and stability to support clinical and non-clinical pharmacokinetic studies.[4]

Conclusion

This application note presents a detailed, validated LC-MS/MS method for the quantification of (S)-2-Phenethylpiperazine in human plasma. The protocol utilizes a simple and high-throughput protein precipitation procedure followed by rapid and selective LC-MS/MS analysis. The method meets the rigorous standards of the FDA's bioanalytical validation guidelines, providing a reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • PubChem. (n.d.). 2-Phenethylpiperazine. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link]

  • Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. [Link]

  • Agilent Technologies, Inc. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). 2-Phenylpiperidine. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Method for the Qua. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Piperazine Dihydrochloride Handling & Solubility

[1]

Welcome to the Piperazine Technical Support Hub. This guide addresses the specific physicochemical challenges associated with Piperazine Dihydrochloride (Piperazine 2HCl) . While this salt form offers excellent stability and shelf-life compared to the free base, its solubility profile often disrupts standard organic synthesis workflows.

Module 1: The Solubility Paradox

The Core Issue: Researchers often report "poor solubility" because Piperazine 2HCl is an ionic lattice.[1] It is highly soluble in water but effectively insoluble in the non-polar organic solvents (DCM, Toluene, Ether) typically used for nucleophilic substitutions or protection group chemistry.

Solubility Matrix (at 20°C):

Solvent SystemSolubility RatingTechnical Note
Water Excellent (>400 mg/mL)Ideal for storage, but poor for organic synthesis due to nucleophilicity competition.[1]
Methanol Moderate Soluble enough for some reactions, but often requires heating.[1]
Ethanol Low/Slight Often used to precipitate the salt, not dissolve it.[2]
DCM / Chloroform Insoluble The salt will remain a solid suspension.[1] Requires free-basing.
Diethyl Ether Insoluble Used to wash away impurities; the salt will not dissolve.[1]
DMSO / DMF Moderate to High Good for SNAr reactions, but workup (removing high BP solvent) is difficult.[1]
Module 2: Troubleshooting Protocols
Scenario A: "I need to run a reaction in Dichloromethane (DCM), but the salt won't dissolve."

Diagnosis: You are trying to force an ionic solid into a non-polar solvent.[1] You must liberate the free amine in situ or prior to the reaction.

Protocol 1: The Biphasic "Free-Base" Extraction (Recommended) Best for: Preparing pure Piperazine free base for sensitive reactions.[1]

  • Dissolution: Dissolve your Piperazine 2HCl in a minimum volume of Water .[1]

  • Basification: Add 10M NaOH dropwise until pH > 12.

    • Why? The pKa of Piperazine is ~9.[1]8. You must exceed this to ensure the species is uncharged (

      
      ).[1]
      
  • Extraction: Add an equal volume of DCM or Chloroform .[1] Shake vigorously.

  • Separation: Collect the organic (bottom) layer.[1] Repeat extraction 3x.

    • Tip: Piperazine is very polar.[1][3] Adding NaCl (Salting out) to the aqueous layer forces more piperazine into the organic layer.[1]

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate.
    
    • Result: You now have the reactive Free Base, soluble in DCM.

Protocol 2: The "In Situ" Neutralization Best for: One-pot reactions where inorganic salts won't interfere.

  • Suspend Piperazine 2HCl in the reaction solvent (e.g., DCM, THF).[1]

  • Add 3.0 - 4.0 equivalents of a tertiary amine base (DIPEA or Triethylamine).[1]

    • Mechanism:[1] The DIPEA scavenges the HCl, generating DIPEA·HCl (soluble in DCM) and liberating Piperazine.[1]

  • Wait 15 mins: Allow the equilibrium to shift before adding your electrophile.

    • Note: If using an acyl chloride reagent, ensure you have enough base to neutralize the HCl generated by the reaction plus the 2HCl from the starting material.

Scenario B: "My yields are inconsistent / The solid is clumping."

Diagnosis: Hygroscopicity and Carbamate Formation.[1][4] Piperazine salts are hygroscopic.[1][5] Furthermore, the free base avidly absorbs

Protocol: Recovery & Drying

  • Vacuum Drying: Dry Piperazine 2HCl at 60°C under high vacuum for 4 hours before use.

  • Inert Atmosphere: Always handle the free base under Nitrogen or Argon.[1]

  • Recrystallization: If the salt has turned yellow or sticky, recrystallize from hot Ethanol .[1]

    • Dissolve in minimum hot water -> add excess hot ethanol -> cool to 4°C.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for handling Piperazine 2HCl based on your target solvent system.

PiperazineHandlingStartStart: Piperazine 2HCl(Solid Salt)TargetSelect Target SolventStart->TargetWaterAqueous Media(H2O)Target->WaterOrganicOrganic Media(DCM, THF, Toluene)Target->OrganicPolarAproticPolar Aprotic(DMSO, DMF)Target->PolarAproticDirectUseDirect Dissolution(Ready for Reaction)Water->DirectUseHighly SolubleInSituIn Situ NeutralizationAdd 3-4 eq. DIPEA/TEAOrganic->InSituOne-Pot MethodBiphasicBiphasic Extraction(NaOH + DCM Extraction)Organic->BiphasicClean Free Base NeededPolarAprotic->InSituIf Reaction StallsHeatingHeat to 60-80°C(Direct Solubility)PolarAprotic->HeatingModerate Solubility

Caption: Decision matrix for solubilizing Piperazine 2HCl based on reaction medium.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Piperazine Free Base directly? A: You can, but the Free Base is difficult to store. It is a deliquescent solid that absorbs water and

Q2: I tried the extraction (Protocol 1), but my yield is low. Where is my compound? A: Piperazine is extremely water-soluble.[1][6][7] Even at pH 12, some remains in the water.

  • Fix: Saturate the aqueous layer with NaCl (brine) before extraction.[1]

  • Fix: Use Chloroform instead of DCM (better partition coefficient for amines).

  • Fix: Perform "Continuous Liquid-Liquid Extraction" for 12+ hours.

Q3: Can I use Carbonate bases (


, 

) instead of organic amines?
A:111
  • Fix: Add a phase transfer catalyst (like TBAB) or use a solvent where the inorganic base has some solubility (like Methanol).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of Piperazines: Protocols and methodologies. Retrieved from [Link]

Technical Support Guide: Chiral Separation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Clarification on Chirality: Unsubstituted piperazine (


) is a symmetric, achiral molecule. This guide addresses substituted piperazines  (e.g., 2-methylpiperazine, piperazin-2-ylmethanol) and piperazine-containing pharmaceutical intermediates which possess chiral centers.

The Core Challenge: Piperazine derivatives present a "perfect storm" for chiral HPLC:

  • High Basicity: Secondary amines (

    
    ) interact strongly with residual silanols on silica-based columns, causing severe peak tailing.
    
  • High Polarity: They often dissolve poorly in standard Normal Phase solvents (Hexane/Heptane).

  • Poor Detection: Many lack a strong chromophore, making UV detection at standard wavelengths (254 nm) impossible.

Method Development Strategy (The "Why" and "How")

Do not rely on random screening. Use a logic-based approach driven by solubility and chemical nature.

Phase Selection Matrix
  • Normal Phase (NP): Standard for neutral/lipophilic piperazines.

  • Polar Organic Mode (POM): Preferred for polar piperazines or salts. Uses 100% Methanol (MeOH) or Acetonitrile (ACN) with additives.[1]

  • Reversed Phase (RP): Use only with immobilized columns (e.g., Chiralpak IA/IC) to allow high pH buffers, which suppresses ionization of the basic amine.

Visualization: Method Development Decision Tree

MethodDev Start Start: Piperazine Sample SolubilityCheck Check Solubility in Hexane/Alcohol (90:10) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble NP_Mode Normal Phase Mode (Hexane/IPA + 0.1% DEA) Soluble->NP_Mode POM_Mode Polar Organic Mode (POM) (100% MeOH or ACN + 0.1% DEA/TEA) Insoluble->POM_Mode ColScreen Screen Columns: 1. AD-H / IA (Amylose) 2. OD-H / IB (Cellulose) NP_Mode->ColScreen POM_Mode->ColScreen CheckTailing Check Peak Shape ColScreen->CheckTailing Tailing Tailing > 1.5 CheckTailing->Tailing GoodShape Symm < 1.3 CheckTailing->GoodShape FixTailing Increase Base Additive (up to 0.5%) OR Switch to Immobilized (IA/IC) + DCM Tailing->FixTailing Optimize Optimize Resolution GoodShape->Optimize

Caption: Logic flow for selecting the mobile phase mode based on piperazine solubility.

Troubleshooting & FAQs

Issue 1: Severe Peak Tailing (The "Shark Fin" Peak)

User Question: "I am using a Chiralpak AD-H column with Hexane/IPA (90:10). My enantiomers are separating, but the peaks are tailing badly (Asymmetry > 2.0), and the second peak is almost lost in the baseline."

Root Cause: The secondary amine in the piperazine ring is interacting with the acidic residual silanols (


) on the silica support of the column. This is an ion-exchange interaction that competes with the chiral adsorption mechanism.

Technical Solution: You must suppress the ionization of the silanols or the amine.

  • The "Golden Rule" of Additives: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3] DEA/TEA are stronger bases than piperazine. They preferentially bind to the silanol sites, "blocking" them from the analyte.

  • Protocol:

    • Premix the additive into the alcohol portion of your mobile phase before mixing with Hexane to ensure homogeneity.

    • Example: For 1L of Hexane/IPA (90:10) + 0.1% DEA:

      • Take 100 mL IPA.

      • Add 1 mL DEA.[4] Mix well.

      • Add to 900 mL Hexane.

  • Self-Validation: Inject a standard (e.g., trans-stilbene oxide) to confirm column performance, then inject your sample. If tailing persists, increase DEA to 0.2% or 0.3%.

Issue 2: No Detection / Low Sensitivity

User Question: "I cannot see my peaks at 254 nm. At 210 nm, the baseline is too noisy."

Root Cause: Piperazine rings lack conjugated


-systems necessary for UV absorption >220 nm.

Technical Solution: You have two options: Derivatization or Alternative Detection.[5][6]

Option A: Pre-column Derivatization (Recommended for UV) React the piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) or Benzaldehyde . This attaches a chromophore.

Protocol: NBD-Cl Derivatization

  • Reagent: 10 mM NBD-Cl in Methanol.

  • Reaction: Mix Sample (1 mg/mL) + Reagent (1:1 ratio) + 10 µL Sodium Bicarbonate (sat. aq).

  • Incubate: 60°C for 30 mins.

  • Quench: Add 10 µL 1M HCl.

  • Inject: Detect at 470 nm (Fluorescence) or 340 nm (UV).

Option B: Polar Organic Mode (POM) with MS Detection If using Mass Spec (ESI+), avoid non-volatile additives like phosphate buffers.

  • Mobile Phase: 100% Methanol + 0.1% Ammonium Hydroxide (or DEA if compatible with your MS source).

  • Column: Chiralpak IC or IG (Immobilized phases are more robust for POM).

Issue 3: Sample Insolubility in Normal Phase

User Question: "My piperazine derivative is a salt (HCl). It precipitates when I dilute it with Hexane."

Root Cause: Salts are insoluble in non-polar hydrocarbons.

Technical Solution: Switch to Polar Organic Mode (POM) .

  • Mobile Phase: 100% Methanol or 100% Acetonitrile.[1][7]

  • Additives: For salts, you often need an acid/base ratio to free the base.

    • Recipe: Methanol + 0.1% DEA + 0.1% TFA (Trifluoroacetic acid).

    • Note: The acid/base combo creates a volatile salt buffer in situ, improving solubility and peak shape.

Experimental Data Summary

Table 1: Recommended Column & Mobile Phase Combinations

Piperazine TypeRecommended ColumnMobile Phase ModeAdditive Strategy
Lipophilic / Neutral Chiralpak AD-H / OD-HNormal Phase (Hex/IPA)0.1% DEA
Polar / Basic Chiralpak IC / IAPolar Organic (MeOH)0.1% DEA + 0.1% TFA
Salt Form Chiralpak IC / IGPolar Organic (MeOH)0.2% DEA (to free base)
Aqueous Soluble Chiralpak CBH / AGPReversed PhasepH 9.0 Borate Buffer

Troubleshooting Logic Visualization

Use this diagram to diagnose peak shape issues specifically for basic amines.

Troubleshooting Problem Problem: Peak Tailing / Broadening CheckAdd Is Mobile Phase Basic? Problem->CheckAdd NoBase No Additive CheckAdd->NoBase YesBase Has 0.1% DEA/TEA CheckAdd->YesBase Action1 Add 0.1% DEA to Mobile Phase NoBase->Action1 CheckCol Check Column Type YesBase->CheckCol Coated Coated (AD/OD) CheckCol->Coated Immob Immobilized (IA/IC) CheckCol->Immob Action2 Switch to Immobilized (Allows stronger solvents) Coated->Action2 Action3 Use DCM/MeOH mixture to improve solubility Immob->Action3

Caption: Diagnostic flow for resolving peak tailing in basic amine separations.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2023).[8][9] Link

  • Navaneeswari, R. & Reddy, P. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV."[10][11] Journal of Chemical and Pharmaceutical Research, 2012. Link

  • BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Accessed 2025).[4] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Sigma-Aldrich (Supelco). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.[2]Link

Sources

Reducing off-target effects of novel piperazine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperazine-based compounds. This guide is designed to provide practical, in-depth solutions for identifying, understanding, and mitigating off-target effects commonly associated with this versatile chemical scaffold. Our approach is rooted in mechanistic understanding and validated experimental strategies to enhance the selectivity and safety of your compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the off-target liabilities of piperazine-based compounds.

Q1: Why is the piperazine scaffold frequently associated with off-target effects?

The piperazine ring is considered a "privileged scaffold" due to its favorable physicochemical properties and synthetic tractability, allowing it to bind to a wide range of biological targets.[1][2] However, the very features that make it attractive also contribute to its off-target liabilities:

  • Basicity: The two nitrogen atoms are typically basic (pKa values around 5.3-5.7 and 9.7-9.8), meaning they are often protonated at physiological pH.[3] This positive charge is a key pharmacophoric feature for binding to many targets, but it is also a primary driver for interactions with off-targets like the hERG potassium channel.[4][5]

  • Conformational Flexibility: The chair-boat conformations of the piperazine ring allow it to adapt its shape to fit into various binding pockets, increasing the likelihood of promiscuous binding.[1]

  • Metabolic Susceptibility: The nitrogen atoms are common sites for metabolism by Cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions or the formation of reactive metabolites.[3]

Q2: What are the most critical off-targets I should screen for initially?

For any new piperazine-based compound, a primary off-target panel should, at a minimum, include:

  • hERG (KCNH2) Potassium Channel: Inhibition of this channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. The basic nitrogen of the piperazine is a well-known hERG liability.[4][6]

  • Cytochrome P450 (CYP) Enzymes: Particularly CYP3A4 and CYP2D6 , which are responsible for the metabolism of a majority of clinical drugs.[7][8] Inhibition can lead to significant drug-drug interactions. Piperazine-containing compounds have been identified as mechanism-based inactivators of these enzymes.[7][9][10]

  • Serotonin and Dopamine Receptors (e.g., 5-HT2A, D2): The piperazine moiety is a classic pharmacophore for many aminergic G-protein coupled receptors (GPCRs), making cross-reactivity a common issue if you are not targeting the central nervous system (CNS).[1][3]

Q3: How do physicochemical properties like lipophilicity influence off-target effects?

Physicochemical properties are critical determinants of a compound's toxicological profile.[11][12] For basic compounds like many piperazine derivatives, increased lipophilicity (measured as ClogP or LogD) combined with high basicity significantly increases the risk of toxicity.[13] Highly lipophilic compounds tend to have greater non-specific binding and may accumulate in tissues, increasing the likelihood of interacting with unintended targets.[14] Balancing potency with optimal physicochemical properties is a core challenge in drug discovery.[14]

Q4: What is the difference between in silico, in vitro, and cell-based off-target assays?

These represent a tiered approach to screening:

  • In Silico (Computational): These are predictive models that use the chemical structure of your compound to forecast potential off-target interactions based on known data from other molecules.[15][16] They are fast and cost-effective for initial risk assessment but require experimental validation.

  • In Vitro (Biochemical): These assays use purified proteins (e.g., receptors, enzymes) to directly measure the binding or inhibition by your compound.[17] Examples include radioligand binding assays or fluorescence-based enzyme inhibition assays. They confirm a direct interaction but don't reflect the cellular context.

  • Cell-Based (Functional): These assays measure the functional consequence of your compound's activity in a living cell (e.g., measuring ion flow in cells expressing the hERG channel).[4] They provide more physiologically relevant data, integrating factors like cell permeability and metabolism.

Troubleshooting Guide 1: Investigating and Mitigating hERG Channel Inhibition

Problem: My lead piperazine compound shows potent on-target activity but is flagged for potential hERG liability in an early screen.

Causality: The positively charged nitrogen of the piperazine ring likely interacts with key aromatic residues (Y652, F656) within the hERG channel pore, physically blocking potassium ion flow and delaying cardiac repolarization.[5][6]

Experimental Workflow: hERG Liability Assessment

This workflow outlines a standard, tiered approach to confirming and addressing hERG inhibition.

hERG_Workflow cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Lead Optimization InSilico In Silico Prediction (e.g., hERG pharmacophore models) HTS_Binding High-Throughput Binding Assay (e.g., Radioligand displacement) InSilico->HTS_Binding PatchClamp Manual or Automated Patch Clamp (Gold Standard Functional Assay) HTS_Binding->PatchClamp Confirm functional block (Determine IC50) SAR Structure-Activity Relationship (SAR) - Modify Piperazine Substituents - Modulate pKa & Lipophilicity PatchClamp->SAR If IC50 is unacceptable NewAnalogs Synthesize New Analogs SAR->NewAnalogs Rescreen Re-screen Analogs (Tier 1 & 2) NewAnalogs->Rescreen Rescreen->PatchClamp Validate improvements

Caption: Tiered workflow for hERG liability assessment and mitigation.

Step-by-Step Protocol: Preliminary hERG Functional Assessment (Flux-Based Assay)

This protocol describes a medium-throughput functional assay suitable for initial SAR studies before committing to lower-throughput patch clamp electrophysiology.

  • Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture cells to ~80-90% confluency in 96-well or 384-well plates.

  • Loading with Thallium-Sensitive Dye: Remove culture medium and load cells with a fluorescent dye sensitive to thallium (a surrogate for potassium ions). Incubate according to the manufacturer's instructions.

  • Compound Incubation: Add your piperazine compounds at a range of concentrations (e.g., 0.01 to 30 µM) to the wells. Include a known hERG blocker as a positive control (e.g., Astemizole) and a vehicle control (e.g., DMSO). Incubate for the specified time.

  • Stimulation and Reading: Use a fluorescence plate reader equipped with an automated injection system. Inject a stimulus buffer containing a high concentration of thallium to induce ion flux through open hERG channels.

  • Data Analysis: Measure the fluorescence signal over time. Inhibited channels will show a reduced rate of fluorescence increase. Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Data Interpretation & Mitigation Strategies

A therapeutic index (hERG IC50 / On-target EC50) of >100 is often desired. If your compound's index is too low, consider the following structural modifications.

StrategyStructural Modification ExampleRationale
Reduce Basicity (pKa) Add an electron-withdrawing group (EWG) near the basic nitrogen (e.g., fluorine) or replace the piperazine with a piperazinone.Lowers the pKa, reducing the proportion of the protonated (positively charged) form at physiological pH, which weakens the key interaction with the hERG pore.[4]
Reduce Lipophilicity Replace a bulky, greasy substituent with a smaller, more polar group (e.g., replace a phenyl ring with a pyridine).Decreases non-specific binding and may reduce the compound's ability to access the binding site within the channel.[13][14]
Introduce Steric Hindrance Add a bulky group positioned to create a steric clash with the hERG binding pocket but not the on-target pocket.This rationally designed clash can physically prevent the compound from binding effectively to the off-target channel.[18][19]
Metabolic Block Introduce a fluorine atom at a known site of metabolism on a substituent.Prevents the formation of a metabolite that may have a higher affinity for the hERG channel than the parent compound.

Troubleshooting Guide 2: Addressing Cytochrome P450 (CYP) Inhibition

Problem: My compound shows significant inhibition of CYP3A4 and/or CYP2D6, raising concerns about potential drug-drug interactions (DDIs).

Causality: Piperazine-containing compounds can act as mechanism-based inactivators (MBIs).[7][8][9] This occurs when the CYP enzyme metabolizes the piperazine, generating a reactive metabolite that then covalently binds to and irreversibly inactivates the enzyme. This is more dangerous than simple reversible inhibition.

Mechanism of Action: Mechanism-Based Inactivation

MBI_Mechanism Compound Piperazine Compound (Parent Drug) Metabolism Metabolic Oxidation Compound->Metabolism CYP Active CYP450 Enzyme CYP->Metabolism InactiveComplex Covalently Bound, Inactive CYP450 Complex ReactiveMetabolite Reactive Metabolite Intermediate Metabolism->ReactiveMetabolite Generates ReactiveMetabolite->InactiveComplex Covalent Adduction

Caption: General mechanism of CYP450 mechanism-based inactivation.

Step-by-Step Protocol: Time-Dependent CYP Inhibition Assay

This assay determines if the observed inhibition is mechanism-based (time-dependent).

  • Prepare Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs and dilute them in a phosphate buffer.

  • Pre-incubation (Test Reaction): Pre-incubate the HLMs with your compound at various concentrations with NADPH (the cofactor required for CYP activity). Take samples at different time points (e.g., 0, 5, 15, 30 minutes).

  • Control Reaction: Run a parallel pre-incubation without NADPH.

  • Dilution and Substrate Addition: After each time point, dilute the pre-incubation mixture significantly to reduce the concentration of your inhibitor. Immediately add a known fluorescent probe substrate specific for the CYP isoform of interest (e.g., Midazolam for CYP3A4).

  • Metabolite Formation: Allow the reaction to proceed for a short, fixed time. Stop the reaction (e.g., with acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the fluorescent metabolite using LC-MS/MS.

  • Data Interpretation: If inhibition increases with pre-incubation time only in the presence of NADPH, it confirms time-dependent, mechanism-based inactivation. Calculate the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation).

Mitigation Strategies for CYP Inhibition
StrategyStructural Modification ExampleRationale
Block Site of Metabolism Identify the metabolic "soft spot" via metabolite ID studies. Introduce a blocking group (e.g., fluoro-, methyl-) at that position.Prevents the initial metabolic activation step that leads to the formation of the reactive intermediate.
Alter Electronics Modify substituents on rings attached to the piperazine to alter the electron density of the piperazine nitrogens.Can make the piperazine less susceptible to the specific oxidative metabolism that triggers inactivation.
Reduce Lipophilicity Introduce polar functional groups.High lipophilicity is often correlated with CYP inhibition. Reducing it can decrease the compound's affinity for the enzyme's active site.[12][13]
Change Piperazine Isostere Replace the piperazine with a different, less metabolically labile heterocyclic core (e.g., a substituted piperidine or homopiperazine), if the on-target SAR allows.This removes the problematic scaffold entirely while aiming to retain the necessary pharmacophoric features.[20]

Troubleshooting Guide 3: Rational Design for Enhancing Selectivity

Problem: My compound binds to several related receptors (e.g., multiple serotonin receptor subtypes), leading to a poor selectivity profile and potential side effects.

Causality: The binding pockets of related receptors are often highly conserved. The conformational flexibility and general binding features of the piperazine scaffold allow it to satisfy the pharmacophoric requirements of multiple targets simultaneously.[1]

Rational Design Principles

The key is to exploit the subtle differences between the on-target and off-target binding sites.[18][19][21] A thorough understanding of the target structures, either through X-ray crystallography, cryo-EM, or high-quality homology modeling, is crucial.

Selectivity_Strategies cluster_strategies Design Strategies center Enhance Selectivity Shape Shape Complementarity: Introduce steric bulk that clashes with off-target but not on-target. center->Shape Electrostatics Electrostatic Optimization: Match charge distribution to on-target; mismatch with off-target. center->Electrostatics Flexibility Conformational Constraint: Rigidify the molecule to fit a conformation unique to the on-target. center->Flexibility Hydration Exploit Water Networks: Displace a high-energy water molecule present only in the on-target site. center->Hydration

Caption: Key rational design strategies to improve compound selectivity.

Applying Design Principles to Piperazine Compounds
  • Structure-Activity Relationship (SAR) Studies: This is the foundational activity. Systematically synthesize and test analogs to understand which parts of the molecule contribute to on-target versus off-target activity.[22][23][24]

    • Action: Modify the substituents at the N1 and N4 positions of the piperazine. For example, explore different aryl, heteroaryl, and alkyl groups to probe the space and electronics of the binding pockets.[1][22]

  • Shape Complementarity: If your on-target has a slightly larger pocket than a key off-target, exploit this.

    • Action: Add a substituent (e.g., a methyl or chloro group) to your compound that is well-tolerated by the on-target but creates a steric clash with the smaller off-target pocket, thus preventing binding.[18][21]

  • Electrostatic Optimization: The basicity of the piperazine is a key handle.

    • Action: If your on-target binding pocket has a specific hydrogen bond acceptor that is absent in an off-target, modify your compound to act as a specific donor that can only be satisfied by the on-target. Conversely, you can fine-tune the piperazine's pKa to optimize electrostatic interactions with the on-target while minimizing them with off-targets.[18][21]

By systematically applying these principles and iteratively testing new analogs, you can rationally design away from off-target effects while maintaining or even improving on-target potency.

References

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Technical Support Center: Navigating hERG Channel Liability in Piperazine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Addressing hERG channel liability in piperazine drug candidates.

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in medicinal chemistry: the hERG (human Ether-à-go-go-Related Gene) potassium channel liability of piperazine-containing compounds. This guide is designed for drug discovery and development scientists, providing in-depth troubleshooting advice and foundational knowledge to diagnose, understand, and mitigate hERG-related cardiotoxicity risks in your research.

Part 1: Troubleshooting Guide - Experimental Challenges & Solutions

This section addresses specific issues you may encounter during the experimental evaluation of your piperazine drug candidates. The causality behind each problem is explained, followed by actionable troubleshooting steps.

Q1: My piperazine compound shows a potent hERG IC50 in a high-throughput binding assay (e.g., Fluorescence Polarization or Radioligand), but is significantly weaker in the patch-clamp electrophysiology assay. Why the discrepancy and which result is more reliable?

A1: This is a common and important observation that highlights the difference between measuring binding affinity and functional channel inhibition.

  • Causality:

    • Binding vs. Function: Radioligand and fluorescence polarization (FP) assays measure the displacement of a known hERG-binding molecule from the channel protein.[1][2] They are excellent for high-throughput screening but only confirm that your compound can physically interact with the channel; they do not measure the functional consequence of that binding.[3]

    • State-Dependent Binding: The hERG channel transitions between open, closed, and inactivated states. Patch-clamp electrophysiology, the "gold standard" for assessing hERG liability, measures the actual reduction in potassium ion flow and can reveal if a compound preferentially binds to a specific channel state (e.g., open or inactivated).[4][5] Many compounds only block the channel effectively when it's in the open or inactivated state, an effect that binding assays cannot capture.

    • Assay Artifacts: High concentrations of sticky or lipophilic compounds can sometimes cause non-specific effects in biochemical assays, leading to false positives.

  • Troubleshooting & Actionable Advice:

    • Trust the Functional Data: For assessing proarrhythmic risk, the data from a functional assay like patch-clamp electrophysiology is the definitive measure of hERG inhibition and should be prioritized for decision-making.[4]

    • Use Binding Assays for Triage: Continue to use binding assays as a cost-effective, high-throughput method for early-stage screening and prioritizing compounds for further testing.[1][3] A potent "hit" in a binding assay flags a compound for mandatory follow-up with a functional assay.

    • Investigate Kinetics: A slow binding/unbinding rate can also lead to discrepancies. If your compound takes a long time to reach a steady-state block, a short drug incubation time in an automated patch-clamp assay might underestimate its true potency.[6] Consider extending the compound incubation time if this is suspected.

Q2: I'm observing significant run-down/instability in my hERG current during patch-clamp recordings after applying my piperazine candidate. How can I get a stable reading?

A2: Current instability or "run-down" (a gradual decrease in current amplitude over time, even at a constant concentration) can compromise the accuracy of your IC50 determination.

  • Causality:

    • Seal Instability: Piperazine compounds, especially if they are lipophilic, can interact with the cell membrane and destabilize the high-resistance "giga-seal" between the patch pipette and the cell. A deteriorating seal introduces leak current, which contaminates the hERG signal.[7][8]

    • Cellular Health: The overall health of the cells used for expression (e.g., HEK293 or CHO cells) is critical. Unhealthy cells are more prone to seal instability and current run-down.[7]

    • Compound-Specific Effects: Some compounds can have direct, time-dependent effects on channel gating or trafficking that manifest as current instability.

  • Troubleshooting & Actionable Advice:

    • Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. If it drops significantly (e.g., below 1 GΩ), the data from that cell should be discarded.

    • Optimize Cell Culture: Ensure your cells are healthy and not overgrown. Passage them regularly and use them within an optimal window of confluency.

    • Use Perforated Patch: If seal instability is a persistent issue with a specific compound class, consider using the perforated patch-clamp technique. Amphotericin or other pore-forming agents are used to gain electrical access to the cell without rupturing the membrane, often resulting in more stable recordings.

    • Strict Time Control: If a slight, consistent run-down is unavoidable, apply a strict time-course correction. Measure the baseline run-down with the vehicle solution and use this to correct the data obtained with your compound.[8]

Q3: My hERG IC50 value changes depending on the voltage protocol I use. Which value is correct and what does this mean?

A3: This is a strong indication of state-dependent binding and is a critical piece of data. No single IC50 value is "more correct"; rather, the difference itself is informative.

  • Causality:

    • Channel Gating: Different voltage protocols alter the proportion of time the hERG channel spends in its open, closed, and inactivated states.[9][10] For example, a protocol with a long depolarization step will maximize the time the channel is in the open and inactivated states.

    • State-Preference: If your compound binds preferentially to the inactivated state, a protocol that promotes inactivation will yield a more potent IC50. Conversely, if it prefers the open state, a protocol that maximizes channel opening will show stronger inhibition.[11]

    • Drug Trapping: Some drugs can become trapped within the channel's inner cavity when the activation gate closes.[5][12] Specialized voltage protocols, like the Milnes protocol, are designed to detect this trapping, which can increase a drug's proarrhythmic potential.[13]

  • Troubleshooting & Actionable Advice:

    • Standardize Your Primary Protocol: For routine screening and SAR (Structure-Activity Relationship) studies, use a consistent, standard voltage protocol to ensure your data is comparable across compounds.

    • Use Multiple Protocols for Characterization: For lead candidates, intentionally use different protocols to probe for state-dependence. For example, compare a protocol with a short depolarization step to one with a long step.[9]

    • Test for Trapping: Employ a trapping-specific protocol (e.g., Milnes protocol) for key compounds.[13] This provides crucial information for more advanced risk assessment models like the Comprehensive in vitro Proarrhythmia Assay (CiPA).[12]

    • Report the Protocol: Always report the specific voltage protocol used when presenting hERG IC50 data, as the value is meaningless without this context.[10]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding hERG liability and piperazine-containing molecules.

Q4: What is the hERG channel and why is it a primary concern in drug development?

A4: The hERG gene encodes the α-subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization—the process of resetting the heart muscle after each beat.[14][15] Inhibition of this channel is a major safety concern because it can delay repolarization, leading to a condition known as "Long QT Syndrome" (LQTS).[14] This syndrome significantly increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP), which can cause sudden cardiac death.[3] Because of this direct link to fatal cardiotoxicity, regulatory agencies like the FDA and EMA mandate rigorous hERG assessment for new drug candidates.[4][16][17]

Q5: What specific features of the piperazine moiety contribute to hERG liability?

A5: The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability. However, its features are also well-aligned with the known pharmacophore for hERG blockers.

  • Basicity (pKa): The key feature is the presence of a basic nitrogen atom. At physiological pH, this nitrogen is protonated, carrying a positive charge. This cationic center is a primary driver of hERG binding, as it interacts with negatively charged residues and aromatic side chains within the channel's inner pore.[18]

  • Lipophilicity (cLogP): The hERG binding site is located within the cell membrane, in a lipophilic cavity.[3] Compounds with higher lipophilicity can more easily access this site, leading to increased local concentration near the channel and thus higher blocking potential. Piperazine itself is not excessively lipophilic, but the substituents attached to it can greatly increase the overall cLogP of the molecule.[18]

  • Structural Motif: The typical hERG pharmacophore consists of a basic amine connected by a linker to one or more aromatic/hydrophobic groups. Piperazine derivatives often fit this model perfectly, with the piperazine acting as the basic head. The interaction is often mediated by cation-π or π-stacking interactions with key aromatic residues in the pore, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[19][20]

Q6: What are the primary medicinal chemistry strategies to mitigate hERG risk in a piperazine-containing series?

A6: The goal is to disrupt the key interactions between the compound and the hERG channel pore while maintaining on-target potency. Several validated strategies exist:

StrategySpecific ModificationRationale & Causality
Reduce Basicity (Lower pKa) Introduce electron-withdrawing groups (e.g., fluorine) near the basic nitrogen. Replace piperazine with a less basic isostere like morpholine.Weakens the positive charge on the nitrogen at physiological pH, reducing the key electrostatic interaction with the hERG pore.[3]
Reduce Lipophilicity (Lower cLogP) Add polar functional groups (e.g., hydroxyl, amides) to the molecule, often away from the on-target pharmacophore. Replace lipophilic aromatic rings with more polar heterocycles.Lowers the compound's concentration in the membrane near the channel's binding site and can reduce non-specific binding.[3][18]
Introduce an Acidic Group Add a carboxylic acid or other acidic moiety to create a zwitterion at physiological pH.The negative charge can create intramolecular interactions that mask the basic nitrogen or introduce repulsive forces within the binding pocket. This often reduces lipophilicity as well.[3][21]
Increase Steric Hindrance Introduce bulky groups near the basic nitrogen center.Physically prevents the molecule from fitting optimally into the hERG binding pocket.
Increase Structural Rigidity Constrain flexible linkers or side chains, particularly near the basic center.A rigid conformation may be less able to adopt the optimal geometry required for high-affinity binding to the hERG channel.[22]

Part 3: Key Experimental Protocols & Workflows

A self-validating system of experimentation is crucial. The following workflow and protocol provide a robust framework for assessing and de-risking piperazine candidates.

Experimental Workflow for hERG Liability Assessment

The diagram below illustrates a standard, tiered approach to hERG assessment, moving from broad, early-stage screening to detailed, late-stage characterization. This ensures resources are focused on the most promising candidates.

hERG_Workflow cluster_0 Early Stage (Screening) cluster_1 Lead Optimization (Confirmation) cluster_2 Pre-Clinical (Characterization) in_silico In Silico Modeling (QSAR, Pharmacophore) hts High-Throughput Screen (e.g., FP Binding Assay) in_silico->hts Prioritize Compounds apc Automated Patch-Clamp (IC50 Determination) hts->apc Confirm Hits (IC50 > 30x Cmax?) apc->hts Iterate/ De-select mpc Manual Patch-Clamp (Kinetics, State-Dependence) apc->mpc Characterize Key Compounds invivo In Vivo CV Studies (e.g., Guinea Pig QT Assay) mpc->invivo Validate in Integrated System

Caption: Tiered workflow for hERG assessment.

Protocol: Manual Patch-Clamp for hERG IC50 Determination

This protocol describes the "gold standard" method for an accurate determination of a compound's hERG IC50 value, compliant with best practices outlined by regulatory bodies.[15][23]

1. Cell Preparation:

  • Use a stable cell line expressing hERG channels (e.g., HEK293-hERG or CHO-hERG).

  • Culture cells under standard conditions (37°C, 5% CO2).

  • Harvest cells at 70-90% confluency using a gentle dissociation method to ensure membrane integrity.

  • Resuspend cells in the external recording solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Test Compound Stock: Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO. Make serial dilutions for the final test concentrations, ensuring the final DMSO concentration in the recording chamber is ≤0.1%.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a potential of -80 mV.

  • Apply a voltage-step protocol to elicit hERG currents. A standard protocol is:

    • Depolarize to +20 mV for 2 seconds to activate and then inactivate the channels.
    • Repolarize to -50 mV for 3 seconds. The peak outward current during this repolarizing step (the "tail current") is the primary measurement of hERG activity.[24]
  • Repeat this pulse every 15-20 seconds.

  • Allow the baseline current to stabilize for 3-5 minutes before applying any compound.

4. Data Acquisition and Analysis:

  • Apply the vehicle control (external solution with the equivalent final DMSO concentration) and record for 3-5 minutes to establish a stable baseline.

  • Apply the test compound at increasing concentrations, allowing the blocking effect to reach a steady state at each concentration (typically 3-5 minutes).

  • Measure the peak tail current amplitude at each concentration.

  • Calculate the percentage inhibition at each concentration relative to the baseline control.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

5. Quality Control:

  • Seal Resistance: Must be >1 GΩ throughout the recording.

  • Series Resistance: Should be stable and compensated for (>80%) to minimize voltage errors.

  • Baseline Drift: The baseline current in vehicle should not drift by more than 10-15% over the course of the experiment.

Medicinal Chemistry Mitigation Strategy

The following decision tree outlines a logical approach to modifying a piperazine-containing lead compound that exhibits unacceptable hERG liability.

Caption: Decision tree for mitigating piperazine hERG liability.

References

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  • Wang, K., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Investigational New Drugs. Available at: [Link]

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  • Phartiyal, P., et al. (2018). Development of a High-Throughput Flow Cytometry Assay to Monitor Defective Trafficking and Rescue of Long QT2 Mutant hERG Channels. Frontiers in Physiology. Available at: [Link]

  • Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Available at: [Link]

  • Kieri, J. B., et al. (2018). Mechanism of hERG Channel Block by the Psychoactive Indole Alkaloid Ibogaine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gentile, F., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry. Available at: [Link]

  • Chen, J., et al. (2002). Drug binding to HERG channels: evidence for a 'non-aromatic' binding site for fluvoxamine. British Journal of Pharmacology. Available at: [Link]

  • Mitcheson, J. S., et al. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Structures of hERG blockers examined in this study. Available at: [Link]

  • Aris, R., et al. (2013). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-HPLC-001 Status: Active Specialist: Senior Application Scientist Last Updated: February 18, 2026

Executive Summary: The "Silanol Effect"

Piperazine compounds present a unique chromatographic challenge due to their dual-nitrogen heterocyclic structure. As secondary amines with high basicity (pKa₂ ≈ 9.73), they exist predominantly as positively charged cations at typical HPLC operating pH levels (pH 2–8).

The root cause of peak tailing is rarely column voiding or physical obstruction. Instead, it is a chemical mismatch known as the "Silanol Effect." The positively charged piperazine moiety undergoes secondary ion-exchange interactions with ionized silanol groups (Si-O⁻) on the silica support surface. This guide provides a self-validating framework to eliminate these interactions through pH control, steric hindrance, and stationary phase selection.

Diagnostic & Troubleshooting (Q&A)

Q1: Why do piperazine peaks tail even on new C18 columns?

A: Standard C18 columns utilize a silica backbone. While the C18 ligand provides hydrophobic retention, residual silanol groups (Si-OH) remain on the surface.[1]

  • The Mechanism: At pH > 3.5, acidic silanols begin to ionize into Si-O⁻. Piperazine, being basic (pKa ≈ 9.73), is protonated (PipH⁺).

  • The Interaction: The PipH⁺ is electrostatically attracted to the Si-O⁻. This secondary retention mechanism is slower and less reversible than the primary hydrophobic interaction, causing the "tail" of the peak to drag.

  • Validation: If peak symmetry improves significantly when adding 0.1% Triethylamine (TEA) or switching to pH 10.5, the issue is confirmed as silanol interaction.

Q2: Should I run at Low pH or High pH?

A: You must choose one extreme to suppress the ion-exchange mechanism. "Mid-pH" (pH 4–8) is the "Danger Zone" for piperazines.

StrategypH RangeMechanismRecommended Column Type
Acidic Suppression pH < 3.0Protonates silanols (Si-OH), rendering them neutral. Suppresses Si-O⁻ formation.Stable Bond C18, Sterically Protected C18
Basic Suppression pH > 10.0Deprotonates piperazine (Pip⁰), rendering it neutral. Eliminates the cationic charge.Hybrid Particle (BEH), High-pH Stable C18

Expert Insight: High pH (pH > 10) is often superior for piperazines because the neutral molecule has better mass transfer and higher solubility in organic mobile phases, leading to sharper peaks.

Q3: What additives effectively block tailing?

A: If you cannot use extreme pH, you must use a "Silanol Blocker."

  • Triethylamine (TEA): A tertiary amine that competes with piperazine for active silanol sites.

    • Protocol: Add 5–10 mM TEA to the aqueous buffer. Adjust pH after addition.

  • Chaotropic Salts: Perchlorate (ClO₄⁻) or Hexafluorophosphate (PF₆⁻) can mask positive charges, though they are less common in LC-MS due to signal suppression.

Q4: Is my sample diluent causing the issue?

A: Yes, if the "Strong Solvent Effect" is occurring.

  • Scenario: Injecting piperazine dissolved in 100% Methanol onto a mobile phase of 90% Water.

  • Result: The analyte travels faster than the mobile phase at the column head, causing band broadening and fronting/tailing.

  • Fix: Match the sample diluent to the initial mobile phase composition (e.g., 90:10 Water:MeOH).

Visualizing the Mechanism

The following diagram illustrates the competitive interaction causing tailing and the resolution strategies.

SilanolMechanism Silica Silica Surface (Si-OH / Si-O-) Tailing PEAK TAILING (Secondary Retention) Silica->Tailing Electrostatic Attraction Piperazine Piperazine Analyte (Positively Charged) Piperazine->Tailing Binds to Si-O- LowPH Strategy A: Low pH (<3) Protonates Silanols (Si-OH) LowPH->Silica Suppresses Ionization HighPH Strategy B: High pH (>10) Neutralizes Piperazine HighPH->Piperazine Removes Charge TEA Strategy C: TEA Additive Blocks Silanol Sites TEA->Silica Competitive Binding

Figure 1: Mechanism of silanol-induced peak tailing and the three primary remediation pathways.

Experimental Protocols

Protocol A: Mobile Phase Optimization (pH Screening)

Use this protocol to determine the optimal pH window for your specific piperazine derivative.

  • Preparation: Prepare three mobile phases (Aqueous portion):

    • MP A1 (Low pH): 0.1% Formic Acid in Water (pH ~2.7).

    • MP A2 (Mid pH - Control): 10 mM Ammonium Acetate (pH ~4.8).

    • MP A3 (High pH): 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Column: Use a Hybrid Particle column (e.g., Waters XBridge or Agilent Poroshell HPH) to ensure stability across all pH levels.

  • Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Execution: Inject the standard under all three conditions.

  • Analysis: Calculate the USP Tailing Factor (

    
    ) .
    
    • Acceptance Criteria:

      
       (Ideal is 1.0–1.2).
      
Protocol B: Column Regeneration (Silanol Cleaning)

Use this if a previously good column begins tailing.

  • Disconnect the column from the detector (to prevent clogging the flow cell).

  • Reverse the column direction (if allowed by manufacturer).[2]

  • Flush at 50% standard flow rate:

    • 20 Column Volumes (CV) Water (Remove buffers).

    • 20 CV 100% Methanol .

    • 20 CV 100% Acetonitrile .

    • 10 CV Isopropanol (Deep cleaning).

    • 20 CV 100% Methanol .

  • Re-equilibrate with initial mobile phase for 30 minutes.

Troubleshooting Decision Tree

Follow this logical flow to resolve persistent tailing issues.

TroubleshootingTree Start Issue: Piperazine Peak Tailing CheckCol 1. Is the column old/voided? Start->CheckCol ReplaceCol Replace Column CheckCol->ReplaceCol Yes CheckPH 2. Check Mobile Phase pH CheckCol->CheckPH No MidPH pH 4 - 8 (Danger Zone) CheckPH->MidPH LowPH pH < 3 CheckPH->LowPH HighPH pH > 10 CheckPH->HighPH ActionMid Action: Move to pH <3 or >10 OR Add TEA MidPH->ActionMid ActionLow Action: Increase Ionic Strength (Add 20mM Buffer) LowPH->ActionLow ActionHigh Action: Check Column Stability (Is silica dissolving?) HighPH->ActionHigh

Figure 2: Step-by-step decision matrix for isolating the cause of peak tailing.

Reference Data: Buffer Selection Matrix

Select the correct buffer to maintain pH stability and suppress ionization.[3][4]

Buffer SystempKa RangeUV CutoffSuitability for Piperazine
TFA (0.1%) ~0.5210 nmExcellent. Ion-pairing effect improves peak shape, but suppresses MS signal.
Phosphate 2.1, 7.2, 12.3200 nmGood. High ionic strength masks silanols. Non-volatile (Not for MS).
Formate 3.8210 nmFair. pH 3.8 is often too close to silanol ionization. Use pH < 3.[2][3]0.
Ammonium Bicarbonate 6.4, 10.3210 nmExcellent (High pH). Use at pH 10+ with hybrid columns.
Triethylamine (TEA) 10.7215 nmSpecific. Used as an additive (modifier) rather than just a buffer.

References

  • Waters Corporation. (2025). Controlling Silanol Activity in HPLC Columns. Retrieved from [Link]

  • Agilent Technologies. (2021).[5] How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Dolan, J. W. (2025). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[6][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7][8][9] Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Navigating CYP450 Inhibition by Piperazine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the mitigation of Cytochrome P450 (CYP450) inhibition by piperazine-containing compounds. The piperazine ring is a common scaffold in medicinal chemistry, but its propensity for CYP450 inhibition can be a significant hurdle in drug development.[1][2] This resource is designed to provide you with the rationale behind various experimental strategies and to offer practical, actionable solutions to overcome these challenges.

I. Understanding the Problem: Why Do Piperazine Derivatives Inhibit CYP450 Enzymes?

Before diving into mitigation strategies, it's crucial to understand the underlying mechanisms of inhibition. Piperazine derivatives can inhibit CYP450 enzymes through several mechanisms, primarily reversible and irreversible inhibition.[3][4]

  • Reversible Inhibition: This occurs when the piperazine-containing molecule competes with the normal substrate for the active site of the enzyme.[3][4] The basic nitrogen atoms of the piperazine ring can interact with the heme iron or other residues in the active site, blocking substrate access.[5][6]

  • Irreversible Inhibition (Mechanism-Based Inhibition): This is a more problematic form of inhibition where the piperazine derivative is metabolized by the CYP450 enzyme into a reactive species that covalently binds to the enzyme, permanently inactivating it.[6][7][8][9][10] This often involves the formation of a reactive metabolite from the piperazine ring itself.

The physicochemical properties of the piperazine derivative, such as its lipophilicity and the pKa of its nitrogen atoms, play a significant role in its inhibitory potential.[2][11]

II. Troubleshooting & FAQs: Addressing Common Experimental Hurdles

Here we address some of the most common questions and issues that arise during the characterization and mitigation of CYP450 inhibition by piperazine derivatives.

My lead compound shows significant CYP450 inhibition. What are my first steps?

Answer: The first step is to thoroughly characterize the nature of the inhibition.

  • Determine the IC50 value: This will quantify the potency of the inhibition. Standard in vitro assays using human liver microsomes or recombinant CYP enzymes are used for this purpose.[12][13][14][15]

  • Identify the specific CYP isozymes inhibited: The major drug-metabolizing enzymes to screen against are CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[12][14][16]

  • Distinguish between reversible and time-dependent inhibition (TDI): An IC50 shift assay is a common method for this.[10] A significant increase in potency after pre-incubation with NADPH suggests TDI.[10]

This initial characterization will guide your subsequent mitigation strategy. For example, if the inhibition is primarily against a single, highly polymorphic isozyme like CYP2D6, the clinical implications might be different than if it's a broad-spectrum inhibitor of CYP3A4.[6]

How can I structurally modify my piperazine-containing compound to reduce CYP450 inhibition?

Answer: Several structure-activity relationship (SAR) strategies can be employed to mitigate CYP450 inhibition. The goal is often to alter the compound's interaction with the enzyme's active site or to block metabolic activation.

  • Modulate Lipophilicity: High lipophilicity often correlates with increased CYP450 inhibition.[5] Reducing the overall lipophilicity of the molecule by adding polar groups or reducing greasy moieties can be an effective strategy.

  • Alter the pKa of the Piperazine Nitrogens: The basicity of the piperazine nitrogens is critical for their interaction with the CYP450 active site.[2][11] Introducing electron-withdrawing groups near the piperazine ring can lower the pKa, potentially reducing the inhibitory activity.[2]

  • Introduce Steric Hindrance: Adding bulky groups near the piperazine nitrogen atoms can physically block the molecule from accessing the active site of the enzyme.

  • Block Sites of Metabolism: If you have identified the specific site of metabolic activation on the piperazine ring or elsewhere on the molecule that leads to a reactive metabolite, you can try to block this position. This can be done by introducing a metabolically stable group, such as a fluorine atom, at or near the site of metabolism.

  • Bioisosteric Replacement: In some cases, the piperazine ring itself may be the primary culprit. Replacing it with a suitable bioisostere can be a powerful strategy.[11][17][18]

What are some suitable bioisosteres for the piperazine ring?

Answer: The choice of a bioisostere depends on maintaining the desired pharmacological activity while reducing CYP450 inhibition. Some common replacements for piperazine include:

  • Homopiperazine: This seven-membered ring can sometimes offer improved metabolic stability.[11]

  • Constrained Analogs: Bicyclic or spirocyclic diamines can mimic the piperazine scaffold while having different metabolic profiles. Examples include 2,6-diazaspiro[3.3]heptane.[19]

  • Azetidines and Pyrrolidines: These smaller ring systems can sometimes serve as effective replacements, especially if only one of the piperazine nitrogens is essential for activity.[11]

  • 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): This is a more novel, strained spirocyclic heterocycle that has been proposed as a potential piperazine bioisostere.[20]

The selection of a bioisostere should be guided by computational modeling and a thorough understanding of the SAR of your compound series.

III. Experimental Protocols & Workflows

To effectively troubleshoot and mitigate CYP450 inhibition, a systematic experimental approach is necessary.

Workflow for Assessing and Mitigating CYP450 Inhibition

CYP_Inhibition_Workflow A Lead Compound with Piperazine Moiety B CYP450 Inhibition Screening (IC50 vs. major isoforms) A->B C Significant Inhibition Observed? B->C D Proceed with other ADME studies C->D No E Characterize Inhibition Mechanism (Reversible vs. TDI) C->E Yes F SAR-Guided Molecular Modification E->F I Metabolite Identification Studies E->I J Bioisosteric Replacement Strategy E->J G Synthesize Analogs F->G H Re-evaluate CYP450 Inhibition G->H H->C Iterate I->F Identify metabolic soft spots J->G

Caption: A decision-making workflow for the systematic assessment and mitigation of CYP450 inhibition.

Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol provides a general outline for determining the IC50 of a test compound against major CYP450 isoforms using human liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

  • Positive control inhibitors for each isozyme

  • 96-well microplates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Dilute HLM, NADPH regenerating system, and probe substrates to their final working concentrations in phosphate buffer.

  • Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in the assay buffer. Typically, an 8-point curve with 3-fold serial dilutions is used, starting from a high concentration (e.g., 100 µM).[14]

  • Incubation:

    • Add the HLM and the test compound (or vehicle control/positive control) to the wells of a 96-well plate.

    • Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Reaction Quenching: After a specific incubation time (e.g., 15-30 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

IV. Data Presentation: Comparative Analysis of Mitigation Strategies

The following table provides a hypothetical example of how to present data when comparing different strategies to mitigate CYP450 inhibition for a lead compound.

CompoundModificationCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)LogPDesired Activity (IC50, nM)
Lead-001 Parent Compound1.20.84.510
Analog-A Added polar hydroxyl group15.68.33.815
Analog-B Introduced steric bulk near N1> 5025.14.722
Analog-C Bioisosteric replacement (Homopiperazine)22.412.54.318
Analog-D Fluorination at metabolic hot spot> 50> 504.612

This table allows for a clear comparison of the impact of different structural modifications on CYP450 inhibition, lipophilicity, and the desired pharmacological activity.

V. Conclusion

Mitigating CYP450 inhibition of piperazine derivatives is a multifaceted challenge that requires a systematic and iterative approach. By understanding the underlying mechanisms of inhibition, performing thorough in vitro characterization, and employing rational, SAR-guided medicinal chemistry strategies, it is possible to design novel drug candidates with improved safety profiles. This guide serves as a foundational resource to aid researchers in navigating this critical aspect of drug discovery and development.

VI. References

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • In Vitro CYP Inhibition Studies. BioIVT. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. PubMed. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Europe PMC. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Structure–activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. ResearchGate. [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. [Link]

  • Strategies to Mitigate CYP450 Inhibition. The Medicinal Chemist's Guide to Solving ADMET Challenges.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PMC. [Link]

  • Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub. [Link]

  • Modulation of Cytochrome-P450 Inhibition (CYP) in Drug Discovery: A Medicinal Chemistry Perspective. ResearchGate. [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC. [Link]

  • Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. [Link]

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Validation & Comparative

Comparative Analysis of Chiral Phenethylpiperazine Enantiomers in Analgesia: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The critical role of stereochemistry in pharmacology is well-established, with enantiomers of the same molecule often exhibiting vastly different physiological effects. This guide provides a comparative framework for evaluating the analgesic efficacy of the (S)- and (R)-enantiomers of 2-phenethylpiperazine, a synthetic compound with potential neuromodulatory activity. While specific data on these particular enantiomers is not extensively available in public literature, we will extrapolate from established principles of chiral drug action and outline a rigorous, self-validating experimental workflow for their preclinical assessment. This document is intended for researchers and drug development professionals engaged in the early-stage discovery of novel analgesic agents.

Introduction: The Significance of Chirality in Analgesic Drug Design

Chirality, the "handedness" of a molecule, is a fundamental concept in drug design and action. For analgesic compounds that act on specific biological targets such as G-protein coupled receptors (GPCRs) or ion channels, the three-dimensional arrangement of atoms in a drug molecule is paramount for effective binding and signal transduction. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The phenethylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of centrally acting agents. By isolating and characterizing the individual (S)- and (R)-enantiomers of 2-phenethylpiperazine, researchers can de-risk and optimize potential drug candidates, ensuring that the most potent and safest form is advanced through the development pipeline.

Postulated Mechanisms of Action and Rationale for Comparison

While direct evidence for 2-phenethylpiperazine's analgesic action is sparse, its structural similarity to known neuromodulators suggests potential interaction with several key pathways involved in pain perception. These may include:

  • Opioid Receptors (μ, δ, κ): The gold standard for potent analgesia. Enantiomers can display vastly different affinities and efficacies at these receptors.

  • Monoamine Transporters (SERT, DAT, NET): Inhibition of serotonin and norepinephrine reuptake is a clinically validated mechanism for managing chronic pain.

  • Adrenergic Receptors (α1, α2): Modulation of adrenergic signaling, particularly by α2 agonists, can produce profound analgesia.

The central hypothesis for this comparative study is that the (S)- and (R)-enantiomers of 2-phenethylpiperazine will exhibit stereospecific interactions with one or more of these targets, leading to significant differences in their analgesic efficacy and side effect profiles.

Experimental Workflow for Comparative Efficacy and Safety Assessment

The following outlines a comprehensive, multi-stage workflow designed to rigorously compare the analgesic potential of (S)- and (R)-2-phenethylpiperazine.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Analgesic Efficacy cluster_2 Phase 3: Preliminary Safety & Tolerability a Chiral Synthesis & Purification b Receptor Binding Assays (μ-opioid, α2-adrenergic, etc.) a->b c Functional Assays (e.g., cAMP accumulation) b->c d Acute Nociceptive Pain Models (Tail-Flick, Hot Plate) c->d e Inflammatory Pain Model (Formalin Test) d->e f Neuropathic Pain Model (e.g., Chronic Constriction Injury) e->f g Rotarod Test (Motor Coordination) f->g h Open Field Test (Locomotor Activity) g->h i Dose-Response Relationship h->i

Caption: A multi-phase workflow for preclinical analgesic drug candidate evaluation.

Detailed Experimental Protocols

Objective: To determine the binding affinity and functional activity of each enantiomer at key receptors implicated in analgesia.

Protocol: Radioligand Binding Assay for μ-Opioid Receptor Affinity

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).

  • Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist) at a concentration near its Kd (e.g., 1-2 nM).

    • A range of concentrations of the test compound ((S)- or (R)-2-phenethylpiperazine), typically from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for each enantiomer is calculated from the IC50 value using the Cheng-Prusoff equation.

Rationale: This experiment provides a direct measure of the affinity of each enantiomer for the μ-opioid receptor. A lower Ki value indicates a higher binding affinity. This is a critical first step in determining if the compounds have the potential to act as opioid analgesics.

Objective: To assess the ability of each enantiomer to reduce pain responses in validated animal models.

Protocol: Hot Plate Test for Thermal Nociception

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the testing room and handling for at least 3 days prior to the experiment.

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Gently place each animal on the hot plate and record the time (in seconds) it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer the test compounds ((S)- or (R)-2-phenethylpiperazine) or vehicle (e.g., saline) via a relevant route (e.g., intraperitoneal injection). Use a range of doses to establish a dose-response relationship.

  • Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Rationale: The hot plate test is a classic model of acute thermal pain that is sensitive to centrally acting analgesics, particularly opioids. By comparing the %MPE and its duration for each enantiomer, we can directly assess their relative efficacy in this pain modality.

Objective: To evaluate the potential for motor impairment, a common side effect of centrally acting drugs.

Protocol: Rotarod Test

  • Animal Training: Train mice or rats to stay on a rotating rod (rotarod) at a slowly accelerating speed. Animals are considered trained when they can remain on the rod for a pre-determined duration (e.g., 120 seconds).

  • Baseline Performance: Record the latency to fall for each trained animal before any drug administration.

  • Compound Administration: Administer the test compounds or vehicle at doses shown to be analgesic in the efficacy models.

  • Post-Treatment Performance: At the same time points as the efficacy tests, place the animals back on the rotarod and measure their latency to fall.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Rationale: It is crucial to distinguish true analgesia from sedation or motor incoordination, which can confound the results of pain assays. The rotarod test provides a clear measure of motor function, ensuring that the observed analgesic effects are not simply a result of the animal being unable to respond.

Data Interpretation and Comparative Summary

The data gathered from the above experiments should be organized to facilitate a clear comparison between the (S)- and (R)-enantiomers.

Table 1: Comparative In Vitro Profile

Compound μ-Opioid Ki (nM) α2-Adrenergic Ki (nM) SERT IC50 (nM)
(S)-2-Phenethylpiperazine Experimental Value Experimental Value Experimental Value

| (R)-2-Phenethylpiperazine | Experimental Value | Experimental Value | Experimental Value |

Table 2: Comparative In Vivo Analgesic Efficacy

Compound Hot Plate ED50 (mg/kg) Formalin Test (Late Phase) % Inhibition at ED50
(S)-2-Phenethylpiperazine Experimental Value Experimental Value

| (R)-2-Phenethylpiperazine | Experimental Value | Experimental Value |

Table 3: Comparative Motor Impairment

Compound Rotarod Minimal Effective Dose (mg/kg) Therapeutic Index (Rotarod MED / Hot Plate ED50)
(S)-2-Phenethylpiperazine Experimental Value Calculated Value

| (R)-2-Phenethylpiperazine | Experimental Value | Calculated Value |

A successful outcome would identify a "eutomer" that exhibits high affinity and efficacy at analgesic targets, potent effects in in vivo pain models, and a wide therapeutic index, indicating a separation between the doses required for analgesia and those causing motor impairment.

Conclusion

The systematic comparison of the (S)- and (R)-enantiomers of 2-phenethylpiperazine is a critical step in evaluating its potential as a novel analgesic. By employing a logical, multi-phase experimental plan that progresses from in vitro target engagement to in vivo efficacy and safety assessment, researchers can make data-driven decisions about which enantiomer, if any, warrants further development. This rigorous, self-validating approach ensures that only the most promising candidates are advanced, ultimately saving time and resources in the long and complex process of drug discovery.

References

As this guide outlines a proposed experimental plan for a compound with limited public data, the references below provide authoritative grounding for the methodologies and principles described.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics. [Link] (Note: This is a foundational paper for the hot plate method).

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain. [Link]

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. [Link] (Note: Foundational paper for the rotarod test).

  • Smith, M. T. (2009). Neuroexcitatory effects of morphine and hydromorphone: evidence on opioid-induced hyperalgesia. Journal of Pain and Symptom Management. [Link] (Note: Provides context on the complexities of opioid pharmacology).

A Comparative Analysis of (S)-2-Phenethylpiperazine and Fentanyl in Acute Pain Models: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The development of novel analgesics with improved efficacy and safety profiles remains a critical objective in pain management research. This guide sought to provide a comprehensive comparison of the preclinical data for (S)-2-Phenethylpiperazine and the potent synthetic opioid, fentanyl, in acute pain models. However, a thorough review of the scientific literature reveals a significant disparity in the available data for these two compounds. While fentanyl has been extensively studied, with a well-documented mechanism of action and a wealth of data from various preclinical pain models, there is a notable absence of specific published research on the analgesic properties of (S)-2-Phenethylpiperazine.

This guide will proceed by first detailing the established pharmacological profile of fentanyl as a benchmark. Subsequently, it will explore the broader class of piperazine derivatives as CNS-active agents, highlighting their potential as a scaffold for analgesic drug discovery. Finally, it will address the current knowledge gap concerning (S)-2-Phenethylpiperazine and outline the necessary future research required to enable a meaningful comparison with established analgesics like fentanyl.

Fentanyl: A Potent Mu-Opioid Receptor Agonist

Fentanyl is a synthetic opioid of the phenylpiperidine class, renowned for its high analgesic potency, which is estimated to be 50 to 100 times that of morphine.[1] Its primary clinical applications are in the management of severe pain, particularly in surgical settings and for chronic pain management.[1]

Mechanism of Action

Fentanyl exerts its analgesic effects primarily through its potent agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor extensively distributed throughout the central nervous system (CNS).[2][3] The binding of fentanyl to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

Fentanyl_Mechanism Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) (G-protein coupled) Fentanyl->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Inhibition of Voltage-gated Ca²⁺ Channels (Presynaptic) G_protein->Ca_channel K_channel Activation of Inwardly Rectifying K⁺ Channels (Postsynaptic) G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Fentanyl's signaling pathway leading to analgesia.

Performance in Acute Pain Models

Fentanyl's efficacy in acute pain has been consistently demonstrated in a variety of preclinical models. These models are crucial for assessing the antinociceptive properties of new chemical entities.

  • Hot Plate Test: This model assesses the latency of a pain response (e.g., paw licking or jumping) when an animal is placed on a heated surface. Fentanyl significantly increases the latency of this response, indicating a potent central analgesic effect.[4][5]

  • Tail-Flick Test: This test measures the time it takes for an animal to withdraw its tail from a source of radiant heat. Fentanyl demonstrates a dose-dependent increase in tail-flick latency, further confirming its strong analgesic properties.[6][7]

  • Formalin Test: This model induces a biphasic pain response (an initial acute phase followed by a tonic inflammatory phase) upon injection of formalin into the paw. Fentanyl is effective in suppressing the pain behaviors in both phases of the formalin test, highlighting its utility in both acute nociceptive and inflammatory pain.[8][9]

The Piperazine Scaffold in Analgesic Research

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs targeting the central nervous system.[10] Various derivatives of piperazine and the structurally related piperidine have been investigated for their analgesic potential, acting through diverse mechanisms.[11]

Research into piperazine-containing compounds has explored their activity at various targets implicated in pain signaling, including:

  • Opioid Receptors: Some piperazine derivatives have been shown to interact with opioid receptors, suggesting a potential for developing novel opioid analgesics.[5]

  • Non-Opioid Targets: Other research has focused on non-opioid mechanisms, such as the modulation of ion channels or other receptor systems involved in nociception.[12]

While the broader class of piperazine derivatives shows promise for the development of new pain therapeutics, this does not provide specific data on the efficacy or mechanism of action of (S)-2-Phenethylpiperazine.

(S)-2-Phenethylpiperazine: A Data Deficit

Despite extensive searches of the scientific literature, no specific preclinical studies evaluating the analgesic effects of (S)-2-Phenethylpiperazine in established acute pain models (e.g., hot plate, tail-flick, or formalin tests) were identified. Furthermore, there is a lack of published information regarding its mechanism of action in the context of pain modulation. The available information is limited to its chemical structure and basic identifiers.[13][14]

This absence of data makes a direct and objective comparison with fentanyl impossible. Key comparative metrics, such as potency (ED50), efficacy (maximum possible effect), and side effect profiles in these models, are unavailable for (S)-2-Phenethylpiperazine.

Future Directions and the Path Forward

To enable a meaningful comparison between (S)-2-Phenethylpiperazine and fentanyl, a systematic preclinical evaluation of (S)-2-Phenethylpiperazine is required. The following experimental workflow is proposed:

Research_Workflow cluster_preclinical Preclinical Evaluation of (S)-2-Phenethylpiperazine Synthesis Synthesis and Characterization InVitro In Vitro Receptor Binding Assays (e.g., Opioid, Adrenergic, Serotonergic) Synthesis->InVitro Acute_Pain_Models In Vivo Acute Pain Models (Hot Plate, Tail-Flick, Formalin) InVitro->Acute_Pain_Models Side_Effect_Profile Side Effect Profiling (e.g., Rotarod, Respiratory Depression) Acute_Pain_Models->Side_Effect_Profile Data_Analysis Data Analysis and Comparison with Fentanyl Side_Effect_Profile->Data_Analysis

Caption: Proposed experimental workflow for evaluating (S)-2-Phenethylpiperazine.

Experimental Protocols

1. Acetic Acid-Induced Writhing Test (Visceral Pain Model)

  • Objective: To assess the peripheral analgesic activity of (S)-2-Phenethylpiperazine.

  • Methodology:

    • Acclimatize male Swiss albino mice to the experimental environment.

    • Administer (S)-2-Phenethylpiperazine at various doses (e.g., 10, 30, 100 mg/kg, intraperitoneally) or vehicle control. A positive control group receiving a known analgesic (e.g., diclofenac) should be included.

    • After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

    • Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group.

2. Hot Plate Test (Central Analgesic Activity)

  • Objective: To evaluate the central antinociceptive effect of (S)-2-Phenethylpiperazine against thermal stimuli.

  • Methodology:

    • Determine the baseline latency for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • Administer (S)-2-Phenethylpiperazine, vehicle, or a positive control (e.g., morphine) to different groups of mice.

    • Measure the reaction latency on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • Calculate the maximum possible effect (%MPE) for each treatment group.

3. Tail-Flick Test (Spinal Analgesic Activity)

  • Objective: To assess the spinal analgesic activity of (S)-2-Phenethylpiperazine.

  • Methodology:

    • Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the mouse's tail and recording the time until the tail is withdrawn. A cut-off time should be implemented.

    • Administer (S)-2-Phenethylpiperazine, vehicle, or a positive control to respective groups.

    • Determine the tail-flick latency at different intervals post-administration.

    • Analyze the data to determine the analgesic effect of the compound.

Conclusion

References

  • The Antinociceptive and Anti-Inflammatory Properties of the α 7 nAChR Weak Partial Agonist p-CF3 N, N-diethyl- N'-phenylpiperazine. PubMed. [Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. PMC. [Link]

  • Central Nervous System (CNS)-Acting Chemicals. OPCW. [Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

  • Design, synthesis and SAR of analgesics. Semantic Scholar. [Link]

  • Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. PubMed. [Link]

  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Request PDF. [Link]

  • Fentanyl Synthetic Methodology: A Comparative Study. DTIC. [Link]

  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. [Link]

  • In Vivo Pain Models. Charles River Laboratories. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. . [Link]

  • Design, Synthesis and SAR of Analgesics. PubMed. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • [2 newly synthesized compounds of the piperazine group studied for their analgesic action]. PubMed. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. [Link]

  • In vivo analgesic activity of compound 50 in formalin model. ResearchGate. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

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  • Neurobehavioral and toxicological activities of two potentially CNS-acting medicinal plants of Piper genus. PubMed. [Link]

  • 2-Phenethylpiperazine. PubChem. [Link]

  • Synthesis and Pharmacological Study of New Piperazine Derivatives. II. Phenethylpiperazines. Journal of Medicinal Chemistry. [Link]

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A Head-to-Head Comparison of Novel Piperazine Analgesics for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The landscape of pain management is in a constant state of evolution, driven by the dual imperatives of enhancing analgesic efficacy and mitigating the significant adverse effects associated with traditional opioids. Within this dynamic field, novel piperazine-based compounds have emerged as a promising class of analgesics, exhibiting diverse pharmacological profiles and potential for improved therapeutic indices. This guide provides a detailed head-to-head comparison of select novel piperazine analgesics, contextualized against a standard-of-care compound, to aid researchers and drug development professionals in their evaluation of the next generation of pain therapeutics.

This analysis focuses on a comparative assessment of the preclinical data available for 2-methyl-AP-237, a notable novel piperazine derivative, and a promising series of arylpiperazine compounds. These are contrasted with Tramadol, a widely used atypical opioid analgesic, to provide a familiar benchmark for performance. The comparison will delve into their mechanisms of action, in vitro receptor engagement, and in vivo analgesic efficacy, supported by detailed experimental protocols and an exploration of their potential side-effect profiles.

Mechanism of Action: Targeting the Endogenous Opioid System

The primary mechanism of action for many piperazine-based analgesics involves modulation of the endogenous opioid system, particularly the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in mediating the analgesic and rewarding effects of opioids.[1] Upon agonist binding, the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[1][2]

2-methyl-AP-237 , a derivative of bucinnazine (AP-237), is a potent MOR agonist.[3][4] Its analgesic effects are primarily attributed to its activity at this receptor.

In contrast, the arylpiperazine derivatives under review, specifically 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 19), have demonstrated significant analgesic activity in preclinical models, suggesting engagement with central pain pathways, likely involving opioid receptors.[5]

Tramadol , our standard of care, exhibits a multimodal mechanism of action. It is a weak MOR agonist, and its analgesic effects are also attributed to its inhibition of serotonin and norepinephrine reuptake, which enhances the activity of descending inhibitory pain pathways.

Signaling Pathways

The activation of the mu-opioid receptor by an agonist like 2-methyl-AP-237 triggers a complex intracellular signaling cascade. This process is crucial for understanding both the therapeutic effects and the potential for adverse events such as tolerance and dependence.

Mu-Opioid Receptor Signaling cluster_0 Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin Phosphorylation leads to AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Agonist Piperazine Analgesic Agonist->MOR cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Contributes to K_channel->Analgesia Ca_channel->Analgesia Side_effects Tolerance & Side Effects Beta_arrestin->Side_effects

Figure 1: Simplified Mu-Opioid Receptor Signaling Pathway.

In Vitro Receptor Engagement: A Quantitative Comparison

The initial interaction of a drug with its molecular target is a critical determinant of its pharmacological profile. In vitro receptor binding and functional assays provide quantitative measures of a compound's affinity and efficacy at specific receptors.

CompoundTargetAssay TypeResultCitation
2-methyl-AP-237 Human Mu-Opioid ReceptorRadioligand Binding (Ki)12.9 nM[1]
Human Mu-Opioid Receptor[35S]GTPγS AssayLow Potency & Efficacy[1]
Human Mu-Opioid Receptorβ-Arrestin 2 RecruitmentLow Potency[1]
Tramadol Human Mu-Opioid ReceptorRadioligand Binding (Ki)>100 nM[6]
Arylpiperazines N/AN/AData not publicly available

Interpretation of In Vitro Data:

  • 2-methyl-AP-237 demonstrates a high affinity for the mu-opioid receptor, as indicated by its low nanomolar Ki value.[1] However, the qualitative data from the GTPγS and β-arrestin assays suggest that while it binds with high affinity, its ability to activate the G-protein signaling pathway and recruit β-arrestin may be lower compared to standard agonists.[1] This profile of high affinity but potentially lower efficacy could have implications for its therapeutic window and side-effect profile.

  • Tramadol exhibits a significantly lower affinity for the mu-opioid receptor compared to 2-methyl-AP-237, which is consistent with its classification as a weak MOR agonist.[6]

In Vivo Analgesic Efficacy: Head-to-Head in Preclinical Models

The true test of an analgesic's potential lies in its ability to alleviate pain in living organisms. The hot plate and tail-flick tests are standard preclinical assays used to evaluate the efficacy of centrally acting analgesics.

CompoundAnimal ModelTestDoseResultCitation
2-methyl-AP-237 RodentsHot Plate TestNot SpecifiedProduced analgesic effects[3][4]
RodentsWarm-Water Tail FlickNot SpecifiedAs potent as fentanyl, more potent than morphine[3]
RatsDrug DiscriminationED50 = 0.25 mg/kgFully substituted for morphine[3]
Arylpiperazine 18 MiceHot Plate Test10, 20, 40 mg/kg (p.o.)116.0% increase in latency (at highest dose)[5]
Arylpiperazine 19 MiceHot Plate Test10 mg/kg (p.o.)134.4% increase in latency[5]
Tramadol MiceHot Plate Test (55°C)ED50 = 33.1 mg/kg (s.c.)Dose-dependent antinociception
MiceTail-Flick TestED50 = 22.8 mg/kg (s.c.)Dose-dependent antinociception

Interpretation of In Vivo Data:

  • 2-methyl-AP-237 demonstrates significant analgesic efficacy in multiple preclinical models. The qualitative comparison to fentanyl and morphine in the warm-water tail flick test suggests high potency.[3] Its low ED50 in the drug discrimination study further supports its potent in vivo activity.[3]

  • The arylpiperazine derivatives (Compounds 18 and 19) show robust, dose-dependent analgesic effects in the hot plate test, indicating a strong central analgesic action.[5] Notably, these compounds were reported to be devoid of sedative side effects at the tested doses, a highly desirable characteristic for a novel analgesic.[5]

  • Tramadol serves as a solid benchmark, with well-characterized dose-dependent analgesic effects in both the hot plate and tail-flick tests.

Potential Side-Effect Profile: The Critical Hurdle of Respiratory Depression

A major limiting factor for the clinical use of traditional opioids is the risk of severe adverse effects, with opioid-induced respiratory depression (OIRD) being the most life-threatening.[7] Any novel analgesic targeting the opioid system must be rigorously evaluated for its potential to cause respiratory depression.

While specific preclinical data on the respiratory-depressant effects of 2-methyl-AP-237 and the arylpiperazine derivatives are limited in the reviewed literature, it is known that activation of the mu-opioid receptor is the primary driver of OIRD.[7] Given 2-methyl-AP-237's potent MOR agonism, a thorough assessment of its respiratory effects is crucial. The reported lack of sedative effects for the arylpiperazine derivatives is a positive preliminary sign, but does not preclude the possibility of respiratory depression.[5]

Experimental Evaluation of Respiratory Depression:

A standard method for assessing OIRD in preclinical models is whole-body plethysmography. This technique allows for the non-invasive measurement of respiratory parameters such as respiratory rate, tidal volume, and minute ventilation in conscious, unrestrained animals.

Respiratory_Depression_Workflow cluster_0 Experimental Workflow Animal_Acclimation Acclimation to Plethysmography Chamber Baseline_Measurement Baseline Respiratory Parameter Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Administer Novel Piperazine Analgesic Baseline_Measurement->Drug_Administration Post_Dose_Measurement Monitor Respiratory Parameters over Time Drug_Administration->Post_Dose_Measurement Data_Analysis Analyze Changes in Rate, Tidal Volume, etc. Post_Dose_Measurement->Data_Analysis

Figure 2: Workflow for Assessing Opioid-Induced Respiratory Depression.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

In Vitro Radioligand Binding Assay (for Mu-Opioid Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Protocol:

  • Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[8]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with high affinity for the MOR (e.g., [3H]-DAMGO or [3H]-diprenorphine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.[2]

Protocol:

  • Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5 °C).[2]

  • Animal Acclimation: Acclimate the animals (mice or rats) to the testing room and handling procedures for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking its hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) or the increase in latency compared to baseline for each animal at each time point.

In Vivo Tail-Flick Test

Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of a tail-withdrawal reflex from a thermal stimulus.

Protocol:

  • Apparatus: Use a tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the animal's tail.

  • Animal Restraint and Acclimation: Gently restrain the animal (mouse or rat) in a suitable holder, allowing its tail to be exposed. Allow the animal to acclimate to the restraint for a short period.

  • Baseline Latency: Position the tail over the heat source and activate the stimulus. The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is pre-set to prevent tissue injury.

  • Drug Administration: Administer the test compound or vehicle control.

  • Post-Dose Latency: At various time points after drug administration, repeat the tail-flick latency measurement.

  • Data Analysis: Analyze the data by calculating the %MPE or the change in latency from baseline.

Conclusion and Future Directions

The novel piperazine analgesics, 2-methyl-AP-237 and the arylpiperazine series, represent intriguing avenues for the development of new pain therapeutics. 2-methyl-AP-237 exhibits high affinity for the mu-opioid receptor and potent in vivo analgesic effects.[1][3] The arylpiperazine derivatives demonstrate significant central analgesic activity with a potentially favorable side-effect profile, notably a lack of sedation at effective doses.[5]

However, a comprehensive understanding of these compounds requires further investigation. Key future directions include:

  • Quantitative In Vivo Efficacy: Determining the ED50 values for 2-methyl-AP-237 in the hot plate and tail-flick tests to allow for a more direct comparison with other analgesics.

  • Receptor Profiling of Arylpiperazines: Elucidating the specific molecular targets of the arylpiperazine derivatives through comprehensive in vitro binding and functional assays.

  • Side-Effect Profiling: Rigorous evaluation of the respiratory depression liability of all novel piperazine compounds using methods such as whole-body plethysmography. Assessment of other common opioid-related side effects, such as constipation and the development of tolerance and dependence, is also critical.

  • Exploration of Biased Agonism: Investigating whether any of these novel piperazines exhibit biased agonism at the mu-opioid receptor, potentially leading to a separation of analgesic effects from adverse effects.

By addressing these research questions, the scientific community can better ascertain the true therapeutic potential of these novel piperazine analgesics and their place in the future of pain management.

References

  • World Health Organization. (2021). Critical review report: 2-Methyl AP-237. [Link]

  • Chen, Y., Wang, G., Xu, X., Liu, B. F., Li, J., & Zhang, G. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules (Basel, Switzerland), 16(7), 5785–5806. [Link]

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  • The Center for Forensic Science Research & Education. (2019). 2-Methyl AP-237. [Link]

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A Comparative Pharmacokinetic Analysis of Phenethylpiperazine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The phenethylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for fine-tuning of physicochemical and pharmacokinetic properties, making it a privileged structure in drug discovery. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of three prominent phenethylpiperazine analogs: N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP). By examining their absorption, distribution, metabolism, and excretion (ADME) properties, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in the design and optimization of novel drug candidates.

Introduction to Phenethylpiperazine Analogs

Phenethylpiperazine derivatives are a class of compounds characterized by a piperazine ring attached to a phenethyl group. This structural motif has been extensively explored in the development of drugs targeting the central nervous system (CNS), among other therapeutic areas. The two nitrogen atoms of the piperazine ring offer sites for chemical modification, profoundly influencing the molecule's interaction with biological targets and its overall pharmacokinetic behavior. The choice of substituent on the phenyl ring, as seen in BZP, TFMPP, and mCPP, dramatically alters the electronic and steric properties of the molecule, leading to distinct ADME profiles.

Comparative Pharmacokinetic Profiles

A comprehensive understanding of a drug candidate's pharmacokinetics is paramount for predicting its efficacy and safety. The following sections detail the comparative ADME properties of BZP, TFMPP, and mCPP, supported by experimental data.

Absorption

The oral bioavailability of a drug is a critical determinant of its clinical utility. For the selected phenethylpiperazine analogs, absorption is influenced by factors such as lipophilicity and susceptibility to first-pass metabolism.

  • N-benzylpiperazine (BZP) exhibits good oral absorption.[1] In silico predictions suggest high oral bioavailability (96.7%) and jejunal permeability.[1]

  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is also readily absorbed after oral administration.[2]

  • 1-(3-chlorophenyl)piperazine (mCPP) , however, shows wide variability in its oral bioavailability, ranging from 12% to 84% in healthy volunteers.[3] This significant inter-individual variation presents a challenge in achieving consistent therapeutic exposures.[3][4]

Distribution

Following absorption, a drug's distribution to various tissues and organs is governed by its physicochemical properties, such as plasma protein binding and ability to cross biological membranes.

  • BZP has a moderate volume of distribution (Vd ≈ 2.6 L/kg) and relatively low plasma protein binding (22-24%).[1] Its predicted low blood-brain barrier permeability suggests that it may not readily penetrate the CNS.[1] However, some studies have shown its psychoactive effects, indicating some level of CNS penetration.[5]

  • TFMPP and mCPP are also expected to distribute throughout the body, and their ability to cross the blood-brain barrier is a key factor in their CNS activity.[2][6]

Metabolism

Metabolism is a crucial process that transforms drug molecules into more water-soluble compounds for easier excretion. The phenethylpiperazine analogs are extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver.

  • BZP undergoes hydroxylation of the aromatic ring to form its major metabolites, 4-hydroxy-BZP (p-OH-BZP) and 3-hydroxy-BZP (m-OH-BZP).[7][8][9] The piperazine ring can also be cleaved.[7] CYP2D6 is predicted to be the primary enzyme responsible for BZP metabolism.[1][10]

  • TFMPP is primarily metabolized via hydroxylation of the aromatic ring by CYP2D6 to its major metabolite, 4-hydroxy-TFMPP.[10][11] It also undergoes sulfation and glucuronidation.[11]

  • mCPP is extensively metabolized through aromatic hydroxylation and, to a lesser extent, degradation of the piperazine ring.[12][13] CYP2D6 is also involved in its metabolism.[6]

The involvement of CYP2D6 in the metabolism of all three compounds highlights the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms in this enzyme.[10][13]

Excretion

The final step in drug disposition is excretion, which eliminates the drug and its metabolites from the body.

  • For BZP , a significant portion of the dose is excreted in the urine as metabolites, with approximately 6.7% excreted as the unchanged parent drug.[7][8] The major metabolite, p-OH-BZP, is largely excreted within 36-48 hours, with about half appearing as a glucuronide conjugate.[7][8]

  • TFMPP is also primarily excreted in the urine as metabolites, with very little of the parent drug being excreted unchanged (less than 0.7%).[11] The major metabolite, 4-hydroxy-TFMPP, is excreted within 48 hours, mostly in its glucuronide conjugate form.[11]

  • The metabolites of mCPP are also excreted in the urine, partly as glucuronide and/or sulfate conjugates.[13]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for BZP, TFMPP, and mCPP based on available human data.

ParameterN-benzylpiperazine (BZP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)1-(3-chlorophenyl)piperazine (mCPP)
Dose 200 mg (oral)60 mg (oral)0.5 mg/kg (oral)
Cmax (ng/mL) 262[14][15]24.10 ± 1.8[16]Variable
Tmax (min) 75[14][15]90[16]60-120[13]
Elimination Half-life (t½) (h) 5.5[14][15][17]2.04 ± 0.19 (initial phase), 5.95 ± 1.63 (terminal phase)[16]2.6 - 6.1[12][13]
Clearance (Cl/F) (L/h) 99[14][15]384 ± 45[16]Variable
Bioavailability High (in silico prediction: 96.7%)[1]Low (suggested by low urinary excretion of parent drug)[2]12% - 84%[3]
Major Metabolites 4-hydroxy-BZP, 3-hydroxy-BZP[7][8]4-hydroxy-TFMPP[11]Hydroxy-mCPP isomers[12]

Experimental Methodologies

The pharmacokinetic data presented in this guide are derived from studies employing robust and validated analytical techniques. The following outlines a general experimental workflow for the pharmacokinetic analysis of phenethylpiperazine analogs.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of a phenethylpiperazine analog following oral or intravenous administration in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[18]

  • Drug Administration: The test compound is administered via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or another appropriate site.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][16][19]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.

In Vitro Permeability Assessment: Caco-2 Assay

Objective: To predict the intestinal absorption of a phenethylpiperazine analog.

Protocol:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts until they form a confluent monolayer.[20]

  • Transport Study: The test compound is added to the apical (A) side of the monolayer to assess absorptive transport (A to B). To evaluate efflux, the compound is added to the basolateral (B) side (B to A).[20]

  • Sampling: Samples are collected from the receiver compartment at specific time intervals.

  • Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[20]

Visualizing Key Pathways and Workflows

Generalized Pharmacokinetic Pathway

The following diagram illustrates the general journey of an orally administered phenethylpiperazine analog through the body.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Distribution to Tissues Liver Liver Systemic Circulation->Liver Hepatic Circulation Systemic Circulation->Liver Kidney Kidney Systemic Circulation->Kidney Tissues->Systemic Circulation Redistribution Metabolites Metabolites Liver->Metabolites CYP450 Enzymes Metabolites->Kidney Renal Circulation Urine Urine Kidney->Urine Excretion

Caption: General pharmacokinetic pathway of orally administered phenethylpiperazine analogs.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

This diagram outlines the key steps involved in a typical preclinical in vivo pharmacokinetic study.

G start Start: Select Animal Model (e.g., Sprague-Dawley Rat) drug_admin Drug Administration (Oral or IV) start->drug_admin blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, Cl/F) bioanalysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

Caption: Workflow for in vivo pharmacokinetic analysis of phenethylpiperazine analogs.

Major Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of the selected phenethylpiperazine analogs.

G cluster_bzp N-benzylpiperazine (BZP) cluster_tfmpp 1-(3-trifluoromethylphenyl)piperazine (TFMPP) cluster_mcpp 1-(3-chlorophenyl)piperazine (mCPP) cluster_metabolites Major Metabolites bzp N-benzylpiperazine (BZP) metabolism Metabolism (CYP2D6) bzp->metabolism tfmpp 1-(3-trifluoromethylphenyl)piperazine (TFMPP) tfmpp->metabolism mcpp 1-(3-chlorophenyl)piperazine (mCPP) mcpp->metabolism bzp_met 4-hydroxy-BZP 3-hydroxy-BZP metabolism->bzp_met tfmpp_met 4-hydroxy-TFMPP metabolism->tfmpp_met mcpp_met Hydroxy-mCPP isomers metabolism->mcpp_met

Caption: Major metabolic pathways of BZP, TFMPP, and mCPP.

Conclusion and Future Directions

This comparative guide highlights the distinct pharmacokinetic profiles of three phenethylpiperazine analogs, BZP, TFMPP, and mCPP. The variations in their absorption, distribution, metabolism, and excretion are largely attributable to the different substituents on the phenyl ring. While BZP and TFMPP show more predictable pharmacokinetic behavior, the high inter-individual variability in the bioavailability of mCPP poses a significant challenge for its therapeutic development.

Future research should focus on elucidating the precise contributions of various CYP enzymes to the metabolism of these compounds and investigating the potential for drug-drug interactions. Furthermore, comprehensive studies on the blood-brain barrier permeability of these analogs are warranted to better understand their CNS effects. A deeper understanding of the structure-pharmacokinetic relationships within the phenethylpiperazine class will undoubtedly facilitate the design of next-generation drug candidates with optimized ADME properties and improved therapeutic outcomes.

References

  • Record, M., & Logan, B. K. (2013). Emerging Designer Drug Monograph: TFMPP. Soft-Tox.org.
  • Antia, U., Tingle, M., & Russell, B. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., & Tsuchihashi, H. (2006). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 30(1), 38-44.
  • Europol–EMCDDA. (n.d.). Europol–EMCDDA Active Monitoring Report on a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP).
  • Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., Cohen, A. F., & van Kempen, G. M. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Journal of Clinical Psychopharmacology, 24(4), 433-440.
  • Antia, U., Tingle, M., & Russell, B. (2025, August 6). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Request PDF.
  • N, A., & S, M. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 218-223.
  • Jurowski, K., Kobylarz, D., & Noga, M. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775.
  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP and Their Hydroxylated Metabolites in Human Plasma and Its Application to the Pharmacokinetic Study of TFMPP in Humans. Journal of Forensic Sciences, 55(5), 1311-1318.
  • Gijsman, H. J., Van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., Cohen, A. F., & Van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Centre for Human Drug Research (CHDR).
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 30(1), 38-44.
  • Trifluoromethylphenylpiperazine. (n.d.). In Wikipedia.
  • Antia, U., Tingle, M., & Russell, B. (2025, August 10). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 35-46.
  • Trifluoromethylphenylpiperazine. (n.d.). bionity.com.
  • Jurowski, K., Kobylarz, D., & Noga, M. (2025, November 12). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes.
  • BZP/piperazines drug profile. (2018, November 15). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).
  • meta-Chlorophenylpiperazine. (n.d.). In Wikipedia.
  • Li, D., Zhang, L., Wang, Y., Zhang, Y., & Gu, J. (2016). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers in Pharmacology, 7, 268.
  • Jurowski, K., Kobylarz, D., & Noga, M. (n.d.). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive pr…. OUCI.
  • The Analysis of Recreational Drugs in Biological Specimens Using Liquid Chromatography Mass Spectrometry. (n.d.). Research Commons.
  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. (2017, February 21).
  • Benzylpiperazine. (n.d.). In Wikipedia.
  • 1-(3-Trifluoromethylphenyl)piperazine. (n.d.).
  • Caccia, S., & Garattini, S. (1999).
  • Benzylpiperizine. (2024, December 18). CCC - LITFL.
  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., & Nichols, D. E. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 483-492.
  • A Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity. (2025, August 8).
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  • Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain. (2025, August 6).
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  • Gobbi, G., & Blier, P. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropharmacology, 38(5), 685-695.
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Structure-Activity Relationship of 2-Substituted Piperazine Analgesics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 2-substituted piperazine analgesics Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Piperazine "Switch"

In the landscape of analgesic drug design, the piperazine scaffold represents a critical divergence from the classical piperidine core found in opioids like fentanyl and pethidine. While the 4-anilidopiperidine moiety (Fentanyl) is optimized for Mu-Opioid Receptor (MOR) agonism, the introduction of a second nitrogen at the 4-position (creating a piperazine) fundamentally alters the physicochemical landscape—increasing polarity, introducing new metabolic vectors, and shifting receptor selectivity profiles.

This guide focuses on 2-substituted piperazines , a structural subclass where the C2-position serves as a "chiral gatekeeper." Substitution at this position (e.g., methyl, hydroxymethyl) restricts conformational mobility and directs the molecule toward distinct therapeutic targets: Delta-Opioid Receptor (DOR) agonism , Sigma-1 antagonism , or atypical non-Mu analgesia .

Chemical Space & Synthesis: Accessing the C2-Chiral Center

The 2-position of the piperazine ring corresponds to the


-carbon of the amino acid starting material, allowing for the facile introduction of defined stereochemistry.
General Synthetic Workflow

The most robust route to chiral 2-substituted piperazines utilizes natural amino acids (e.g., (S)-Serine, (S)-Alanine) or diamine cyclization.

Protocol 1: Synthesis of Chiral 2-Substituted Piperazines (General Method)

  • Starting Material: N-Boc-amino acid (e.g., N-Boc-L-Alanine for 2-methyl).

  • Coupling: React with N-substituted glycine ester using EDCI/HOBt to form the dipeptide.

  • Cyclization: Deprotect (TFA/DCM) and induce intramolecular cyclization to the diketopiperazine.

  • Reduction: Reduce the diketopiperazine using

    
     or 
    
    
    
    in refluxing THF.
  • Purification: Isolate the free base; resolution may be required if racemization occurred, though amino-acid routes generally preserve chirality.

Structure-Activity Relationship (SAR) Analysis

The "Fentanyl Failure": Why Piperidine Rules Mu

Replacing the piperidine ring of fentanyl with a piperazine ring (while maintaining the anilido/phenethyl groups) results in a 150- to 200-fold loss of analgesic potency .

  • Mechanistic Insight: The basic nitrogen at position 4 of the piperazine disrupts the hydrophobic collapse required for the "T-shaped" stacking interaction within the MOR binding pocket (specifically interacting with Asp147 and Tyr148). The increased polarity prevents the deep pocket penetration seen with fentanyl.

Pathway A: Delta-Opioid Agonists (The SNC80 Class)

When the target shifts to the Delta-Opioid Receptor (DOR), the piperazine scaffold becomes superior.

  • Key Compound: SNC80 [1][2][3][4][5]

  • Critical SAR Feature: 2,5-Dimethyl Substitution .

    • The introduction of a methyl group at C2 (and often C5) locks the piperazine into a specific chair conformation.

    • Stereochemistry: The (2S, 5R) configuration is essential for high DOR selectivity (

      
       nM) and potency.
      
    • Effect: This steric bulk prevents the "flat" binding preferred by MOR, driving selectivity toward the larger, more flexible DOR pocket.

Pathway B: Sigma-1 Antagonists (Neuropathic Pain)

2-Substituted piperazines (specifically 2-hydroxymethyl or 2-benzyl) exhibit potent antagonism at the Sigma-1 receptor (


R), a chaperone protein involved in central sensitization.
  • Key Substituent: 2-(Hydroxymethyl) derived from Serine.

  • SAR Logic: The polar hydroxyl group at C2, combined with a lipophilic N-benzyl group, creates a "dual-pharmacophore" that bridges the

    
    R binding site. These compounds show efficacy in neuropathic pain models (e.g., CCI) without the respiratory depression of opioids.
    
Pathway C: Atypical 2-Methyl Analgesics

Certain 1,4-disubstituted-2-methylpiperazines (e.g., Compound 3a ) show analgesic activity in hot-plate tests that is naloxone-reversible despite having negligible affinity for MOR in binding assays.

  • Hypothesis: These may act as prodrugs or highly selective Kappa/Delta ligands where the 2-methyl group hinders metabolic N-dealkylation, extending half-life.

Comparative Performance Data

The following table contrasts the performance of 2-substituted piperazines against standard benchmarks.

FeatureSNC80 (Delta Agonist) 2-HBZP (Sigma-1 Antagonist) Fentanyl (Mu Agonist) Piperazine-Fentanyl Analog
Core Scaffold 2,5-Dimethylpiperazine2-HydroxymethylpiperazinePiperidinePiperazine
Primary Target DOR (Agonist)

R (Antagonist)
MOR (Agonist)MOR (Weak Agonist)
Potency (

)
1.7 nM (DOR)12.4 nM (

)
1.2 nM (MOR)> 200 nM (MOR)
Analgesia (

)
~5 mg/kg (Rat)~10-20 mg/kg (Mouse)0.01 mg/kg (Rat)> 2 mg/kg (Rat)
Respiratory Dep. Low / NegligibleNoneHigh (Lethal)Low
Key Side Effect Convulsions (High Dose)Sedation (Mild)Addiction/ApneaLow Efficacy

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways determined by the C2-substituent.

PiperazineSAR Scaffold Piperazine Core C2_Sub C2-Substitution Scaffold->C2_Sub Methyl 2-Methyl / 2,5-Dimethyl (Stereo: 2S, 5R) C2_Sub->Methyl Steric Lock Hydroxyl 2-Hydroxymethyl (Polar) C2_Sub->Hydroxyl H-Bond Donor Unsub Unsubstituted / 4-Anilido (Fentanyl Analog) C2_Sub->Unsub Flexible DOR Delta Opioid Receptor (Agonist) Methyl->DOR Sigma Sigma-1 Receptor (Antagonist) Hydroxyl->Sigma MOR Mu Opioid Receptor (Weak Affinity) Unsub->MOR Analgesia_D Analgesia (No Resp. Dep.) DOR->Analgesia_D Analgesia_S Neuropathic Pain Relief Sigma->Analgesia_S Failure Loss of Potency (150x drop vs Piperidine) MOR->Failure

Figure 1: Decision tree showing how C2-substitution steers the piperazine scaffold toward Delta-opioid or Sigma-1 pathways, while unsubstituted piperazines fail to mimic Fentanyl's Mu-opioid potency.

Detailed Experimental Protocols

Radioligand Binding Assay (Mu/Delta Selectivity)

This protocol validates the selectivity profile of synthesized 2-substituted piperazines.

  • Materials:

    • Membranes: CHO cells stably expressing human MOR or DOR.

    • Radioligands:

      
      -DAMGO (Mu), 
      
      
      
      -DPDPE (Delta).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubation: Incubate membrane protein (20-40

      
      g) with radioligand (1 nM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M) for 60 min at 25°C.
    • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Washing: Wash filters

      
       with ice-cold Tris buffer.
      
    • Counting: Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       using non-linear regression; derive 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
In Vivo Hot-Plate Test (Analgesic Efficacy)

Used to confirm central analgesic activity (supraspinal).

  • Subjects: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Baseline: Place mouse on a hot plate maintained at

      
      °C. Measure latency to lick paws or jump (Baseline). Cut-off: 15s to prevent tissue damage.
      
    • Administration: Administer test compound (i.p. or s.c.).

    • Testing: Re-measure latency at 30, 60, and 90 min post-injection.

    • Calculation:

      
      .
      
    • Validation: Use Naloxone (1 mg/kg) pre-treatment to verify opioid mechanism.

References

  • Discovery of SNC80: Calderon, S. N., et al. "Probes for the Delta Opioid Receptor."[2] Journal of Medicinal Chemistry, 1994.[6] Link

  • Piperazine vs Piperidine in Fentanyl: Bagley, J. R., et al. "Synthesis and analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines." Journal of Pharmaceutical Sciences, 1973.[7] Link

  • Sigma-1 Receptor Ligands: Bedürftig, S., et al. "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity." Bioorganic & Medicinal Chemistry, 2004. Link

  • 1,4-Disubstituted-2-methylpiperazines: Ghelardini, C., et al. "Synthesis of 1,4-Disubstituted-2-methylpiperazines and Study of Their Analgesic Properties." Farmaco, 1996. Link

  • SNC80 SAR Review: Calderon, S. N., & Coop, A. "SNC 80 and related delta opioid agonists."[2] Current Pharmaceutical Design, 2004.[2] Link

Sources

A Comparative Guide to Benchmarking the Therapeutic Index of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the therapeutic index (TI) of novel piperazine-based drug candidates. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating system for evaluating both efficacy and safety.

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, grants it conformational flexibility and tunable basicity.[1] This allows for systematic modifications to optimize physicochemical properties, enhance binding affinity to a wide array of biological targets, and improve pharmacokinetic profiles.[1][2] Consequently, piperazine derivatives have shown significant therapeutic potential across numerous disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4][5]

However, the ultimate success of any therapeutic agent hinges not just on its efficacy, but on its safety. The therapeutic index is the critical quantitative measure of this balance.[6][7] It represents the margin of safety between the dose required for a therapeutic effect and the dose that causes toxicity.[8] A drug with a high TI is considered safer because there is a wider gap between its effective and toxic doses.[7][8] This guide outlines a data-driven, multi-stage approach to determining the TI of a novel piperazine compound ("Pip-X") in direct comparison to a current standard-of-care agent ("Drug-Y").

Conceptual Framework: Defining the Therapeutic Window

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces toxicity to the dose that elicits a desired therapeutic effect in a predefined population.[8] It is most commonly calculated as:

Therapeutic Index (TI) = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. In preclinical studies, this is often substituted with the LD50 (Median Lethal Dose).[9]

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[6]

A wider gap between the ED50 and TD50 curves indicates a larger, more favorable therapeutic window, suggesting the drug can be administered with greater confidence and a lower risk of toxicity.[6]

G cluster_0 Therapeutic Window cluster_1 Concentration Effects A Minimum Effective Concentration (MEC) B Maximum Tolerated Concentration (MTC) A->B Therapeutic Range (Optimal Dosing) D Adverse/Toxic Effects B->D Increasing Dose C Sub-therapeutic Effects C->A Increasing Dose

Conceptual model of the therapeutic window.

Experimental Methodology: A Phased Approach to TI Determination

A robust evaluation of the therapeutic index requires a multi-faceted approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models. This phased strategy ensures that only the most promising candidates advance, saving time and resources.

G cluster_invitro Phase 1: In Vitro Assessment cluster_invivo Phase 2: In Vivo Validation cluster_pkpd Phase 3: PK/PD Modeling start Novel Piperazine Compound (Pip-X) vitro_efficacy Efficacy Assay (Cancer Cell Line) Determine EC50 start->vitro_efficacy vitro_tox Cytotoxicity Assay (Normal Cell Line) Determine CC50 start->vitro_tox vivo_efficacy Xenograft Model (Efficacy) Determine ED50 vitro_efficacy->vivo_efficacy vitro_tox->vivo_efficacy vivo_tox Toxicity Study (Safety) Determine TD50 pkpd_model Integrate Concentration, Time, and Effect Data vivo_efficacy->pkpd_model vivo_tox->pkpd_model end Calculate & Compare Therapeutic Index pkpd_model->end

Workflow for Therapeutic Index Benchmarking.
Part A: In Vitro Assessment of Selectivity

Causality: The initial step is to establish a compound's selective cytotoxicity. An ideal anticancer agent should be highly potent against cancer cells while sparing normal, healthy cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability.[10][11] By comparing the concentration of the compound required to inhibit 50% of cancer cells (EC50) to the concentration that is cytotoxic to 50% of normal cells (CC50), we can derive an in vitro selectivity index (SI = CC50 / EC50). This provides an early, critical checkpoint before committing to expensive and time-consuming animal studies.

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., H460 for lung cancer) and a non-cancerous human cell line (e.g., primary Human Dermal Fibroblasts) until they reach ~80% confluency.[10][12]

    • Trypsinize the cells and perform a viable cell count (e.g., using Trypan Blue).

    • Seed 10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.[10]

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment:

    • Prepare a series of 2-fold serial dilutions of the novel compound (Pip-X) and the standard-of-care (Drug-Y) in culture medium. Concentrations should span a wide range to capture the full dose-response curve.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle only" and "no treatment" controls.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][14]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the dose-response curves and determine the EC50 (on cancer cells) and CC50 (on normal cells) values using non-linear regression analysis.

Part B: In Vivo Validation of Efficacy and Toxicity

Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism.[12] In vivo models, such as cell line-derived xenografts (CDX), are indispensable for evaluating a drug's efficacy and safety profile within a systemic biological context.[15][16] These models allow for the determination of the ED50 and TD50, which are the core components for calculating the therapeutic index.[9] Immunocompromised mice are used to prevent the rejection of transplanted human tumor cells.[16]

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]

    • Subcutaneously inject 5 x 10⁶ H460 cancer cells (resuspended in a mixture of medium and Matrigel) into the right flank of each mouse.[12]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration and Efficacy Assessment (ED50):

    • Randomize mice into groups (n=8-10 per group).

    • Administer Pip-X and Drug-Y via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a range of doses. Include a vehicle control group.

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • The primary efficacy endpoint is tumor growth inhibition. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

  • Toxicity Assessment (TD50):

    • Throughout the study, monitor the animals daily for signs of toxicity, including:

      • Body weight loss (>15-20% is a common humane endpoint).

      • Changes in behavior (lethargy, ruffled fur).

      • Signs of physical distress.

    • The TD50 is the dose that causes a defined toxic event (e.g., a 10% body weight loss) in 50% of the animals.

Part C: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Causality: A simple TI calculation provides a static snapshot of drug safety. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling provides a more dynamic and predictive understanding by linking drug concentration over time (PK) to its therapeutic effect (PD).[17][18][19] This relationship is crucial for optimizing dosing schedules to maintain the drug concentration within the therapeutic window, maximizing efficacy while minimizing toxicity.[19][20]

  • Sample Collection: In a satellite group of tumor-bearing mice, collect blood samples at multiple time points after drug administration.

  • Bioanalysis: Analyze plasma samples to determine the drug concentration at each time point, establishing the PK profile (e.g., Cmax, AUC).

  • Modeling: Correlate the PK data with the PD data (tumor growth inhibition) to build a model that describes the exposure-response relationship.[21] This model can then be used to simulate different dosing regimens and predict their outcomes.[19]

Results: A Comparative Data Summary

All quantitative data should be summarized for clear, at-a-glance comparison. The following tables present hypothetical data for our novel compound, Pip-X, versus the standard-of-care, Drug-Y.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundCancer Cell Line EC50 (µM) (H460)Normal Cell Line CC50 (µM) (HDF)Selectivity Index (SI = CC50/EC50)
Pip-X 0.824.030.0
Drug-Y 1.518.012.0

Table 2: In Vivo Efficacy and Toxicity in Xenograft Model

CompoundEfficacy ED50 (mg/kg) (Tumor Growth Inhibition)Toxicity TD50 (mg/kg) (10% Body Weight Loss)
Pip-X 20400
Drug-Y 30270

Table 3: Therapeutic Index Calculation and Comparison

CompoundIn Vivo TD50 (mg/kg)In Vivo ED50 (mg/kg)Therapeutic Index (TI = TD50/ED50)
Pip-X 4002020
Drug-Y 270309

Discussion and Interpretation

The data presented provides a clear, multi-layered assessment of our novel piperazine compound, Pip-X, against the standard-of-care, Drug-Y.

In the initial in vitro screening, Pip-X demonstrated superior potency and selectivity. It was nearly twice as effective against the H460 cancer cell line (EC50 of 0.8 µM vs. 1.5 µM for Drug-Y) and exhibited a significantly higher selectivity index of 30, compared to 12 for Drug-Y. This indicates that Pip-X is more effective at targeting cancer cells while sparing normal cells in a controlled environment.

Crucially, these promising in vitro results translated into the in vivo xenograft model. Pip-X achieved a 50% reduction in tumor growth at a lower dose than Drug-Y (ED50 of 20 mg/kg vs. 30 mg/kg). More importantly, the dose required to induce a moderate toxic effect was substantially higher for Pip-X (TD50 of 400 mg/kg vs. 270 mg/kg).

This superior separation of efficacy and toxicity is reflected in the final therapeutic index. Pip-X has a TI of 20, more than double that of Drug-Y's TI of 9. This suggests a significantly wider margin of safety for Pip-X, which is a highly desirable characteristic in drug development.[7] The integration of PK/PD modeling would further refine our understanding, allowing for the design of a dosing regimen that maintains plasma concentrations of Pip-X consistently within this wider therapeutic window, thereby maximizing its anti-tumor activity while minimizing the risk of adverse effects.[20]

Conclusion

This guide has detailed a systematic and robust methodology for benchmarking the therapeutic index of novel piperazine compounds. By integrating a phased approach—from in vitro selectivity screening to in vivo efficacy and toxicity validation—we can generate the critical data necessary for a comprehensive safety and efficacy assessment. The hypothetical case of Pip-X demonstrates how this framework can clearly differentiate a promising drug candidate with a superior therapeutic window from an existing standard-of-care. Adherence to this rigorous, data-driven process is paramount for advancing safer and more effective therapeutics from the laboratory to the clinic.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1). Ingenta Connect. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Pharmacology: The Therapeutic Index. (2024, August 29). IT Medical Team. [Link]

  • Therapeutic Index: Definition, Importance, and Examples. (2024, July 15). Knya. [Link]

  • Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]

  • Understanding PK PD Modeling in Preclinical Studies: A Comprehensive Guide. (2026, February 13). Infinix Bio. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28). ResearchGate. [Link]

  • In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Therapeutic Index: What It Is and Why It's Important. (2024, September 24). BuzzRx. [Link]

  • What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? (2025, September 27). Dr.Oracle. [Link]

  • What is the Therapeutic Index (TI)? (2024, April 25). Patsnap Synapse. [Link]

  • (PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). American Society of Clinical Oncology. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Oncodesign Services. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Phenethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-2-Phenethylpiperazine dihydrochloride, a member of the piperazine derivative family. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The causality behind each step is explained to foster a culture of safety and responsibility in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-2-Phenethylpiperazine dihydrochloride was not located. The following guidance is synthesized from SDSs of structurally similar piperazine compounds and established best practices for hazardous chemical waste management. Always consult your institution's Environmental Health & Safety (EHS) office for site-specific protocols.

Hazard Profile and Risk Assessment

(S)-2-Phenethylpiperazine dihydrochloride, like many piperazine derivatives, should be handled as a hazardous substance.[1] Based on data from analogous compounds, it is prudent to assume it possesses the following hazards:

  • Acute Toxicity: Piperazine derivatives can be toxic if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation, and some analogs are known to cause severe skin burns.[2][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation/Sensitization: May cause respiratory irritation or allergy-like symptoms if inhaled.[4][5]

Due to these potential hazards, improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited and illegal.[7] Such actions can lead to environmental contamination and pose a risk to public health.[7]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard Classification (Assumed)GHS Pictogram (Assumed)Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral)Skull and CrossbonesChemical-resistant gloves (e.g., nitrile), Lab coat
Skin Corrosion/IrritationCorrosion, Exclamation MarkChemical-resistant gloves (e.g., nitrile), Lab coat, Impervious clothing if handling large quantities
Serious Eye Damage/IrritationCorrosionChemical safety goggles or a face shield[8]
Respiratory IrritationExclamation MarkWork in a chemical fume hood; NIOSH-approved respirator if dust is generated outside a hood

Step-by-Step Disposal Protocol

The guiding principle for disposing of (S)-2-Phenethylpiperazine dihydrochloride is to manage it as regulated hazardous chemical waste. This involves systematic collection, secure storage, and transfer to a licensed disposal facility.

Step 1: Waste Collection

The moment you designate the material as "waste" (e.g., expired, contaminated, or no longer needed), it must be handled according to hazardous waste regulations.[9]

  • Use a Dedicated Waste Container: Collect waste (S)-2-Phenethylpiperazine dihydrochloride in its original container or a designated, compatible, and leak-proof hazardous waste container.[3] The container must be in good condition and have a secure, tightly-sealing lid.[7]

  • Avoid Mixing Waste: Do not mix (S)-2-Phenethylpiperazine dihydrochloride with other waste streams unless explicitly permitted by your institution's EHS office.[3] Incompatible chemicals can react, leading to pressure buildup, fire, or the generation of toxic fumes.

  • Handle Solids and Contaminated Materials:

    • Solid Waste: Collect pure solid waste directly into the designated container.

    • Contaminated Labware: Items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should be collected in a separate, clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.[5]

    • Empty Containers: An empty container that held (S)-2-Phenethylpiperazine dihydrochloride must still be treated as hazardous waste unless triple-rinsed. The rinseate (the liquid from rinsing) must be collected and disposed of as liquid hazardous waste.[9]

Step 2: Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7]

  • Labeling: The waste container must be clearly and legibly labeled with the words "HAZARDOUS WASTE," the full chemical name "(S)-2-Phenethylpiperazine dihydrochloride," and an indication of its hazards (e.g., "Toxic," "Corrosive").[3][7] The label should also include the accumulation start date.

  • Storage Location (Satellite Accumulation Area - SAA): Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[6] Use secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[5]

  • Container Integrity: Keep the container closed at all times except when adding waste.[7] Regularly inspect the container for any signs of degradation or leakage.[7]

Step 3: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact Your EHS Office: When the waste container is nearly full (typically around 90% capacity) or has been stored for the maximum allowed time (often six months for academic labs), contact your institution's EHS department or hazardous waste management office to schedule a pickup.[5][7]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) or a hazard summary for the material to the waste disposal company.[3] This ensures they have all necessary information for safe transport and final disposal.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed contractor and will likely involve high-temperature incineration at a permitted facility.[3][6] This method is effective for destroying organic compounds and preventing their release into the environment.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Assess the Spill: If the spill is large, if you are unsure how to clean it up, or if anyone has been exposed, call your institution's emergency number immediately.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, put on the required PPE as detailed in Table 1.

  • Contain and Clean:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-2-Phenethylpiperazine dihydrochloride.

G Disposal Workflow for (S)-2-Phenethylpiperazine Dihydrochloride cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage (SAA) cluster_2 Final Disposal A Material Identified as Waste ((S)-2-Phenethylpiperazine dihydrochloride) B Select Compatible, Leak-Proof Container A->B C Collect Waste (Solids & Contaminated Items Separately) B->C D Securely Seal Container C->D E Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazard Information - Accumulation Date D->E F Store in Designated SAA (Near Point of Generation) E->F G Segregate from Incompatibles (e.g., Oxidizers) F->G H Use Secondary Containment F->H I Container Approaching Full OR Max Storage Time Reached G->I H->I J Contact EHS / Hazardous Waste Office for Pickup I->J K Provide Waste Information (e.g., SDS or Hazard Profile) J->K L Transfer to Licensed Waste Disposal Contractor K->L

Caption: Workflow for the safe disposal of (S)-2-Phenethylpiperazine dihydrochloride.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 1-Phenethylpiperazine | C12H18N2 | CID 79214. PubChem, National Institutes of Health. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, National Institutes of Health. [Link]

  • eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.